1H-pyrazole-4-sulfinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H4N2O2S |
|---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
1H-pyrazole-4-sulfinic acid |
InChI |
InChI=1S/C3H4N2O2S/c6-8(7)3-1-4-5-2-3/h1-2H,(H,4,5)(H,6,7) |
InChI Key |
ATCOZEZEEYPQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)S(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Spectral Data and Characterization of 1H-pyrazole-4-sulfinic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for 1H-pyrazole-4-sulfinic acid. Due to the limited availability of experimental data in public literature, this document presents predicted spectral information obtained from computational models for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A proposed experimental protocol for the synthesis of this compound is also detailed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These values were computationally generated and should be considered as estimations. Experimental verification is highly recommended.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 (predicted) | Singlet | 1H | H3/H5 |
| ~7.9 (predicted) | Singlet | 1H | H3/H5 |
| ~12.5 (predicted) | Broad Singlet | 1H | N-H |
| ~10.0 (predicted) | Broad Singlet | 1H | SO₂-H |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~135 (predicted) | C3/C5 |
| ~130 (predicted) | C3/C5 |
| ~110 (predicted) | C4 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 (predicted) | Medium, Broad | N-H stretch |
| ~2900-2500 (predicted) | Broad | O-H stretch (sulfinic acid) |
| ~1600-1500 (predicted) | Medium | C=N, C=C stretch (pyrazole ring) |
| ~1200-1100 (predicted) | Strong | S=O stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 148.00 (predicted) | 100 | [M]⁺ (Molecular Ion) |
| 81.02 (predicted) | ~40 | [M - SO₂H]⁺ |
| 68.03 (predicted) | ~60 | [C₃H₄N₂]⁺ |
Proposed Experimental Protocols
The following are proposed, detailed methodologies for the synthesis and spectral analysis of this compound. These protocols are based on general procedures for similar compounds and have not been experimentally validated for this specific molecule.
Synthesis of this compound via Direct Sulfonation
Objective: To synthesize this compound by electrophilic sulfonation of 1H-pyrazole.
Materials:
-
1H-pyrazole
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrazole (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add fuming sulfuric acid (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
Spectral Analysis
Objective: To acquire NMR, IR, and MS data for the synthesized this compound.
-
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
Process the spectra to identify chemical shifts, multiplicities, and integration values.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and major fragment ions.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow for the synthesis of this compound.
Caption: Proposed workflow for the synthesis and analysis of this compound.
A Technical Guide to the Biological Potential of Novel Pyrazole-4-Sulfinic Acids: A Field Ripe for Exploration
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. While pyrazole-containing compounds have been successfully developed into drugs for various indications, the biological landscape of pyrazole-4-sulfinic acids remains largely uncharted territory. This technical guide addresses this knowledge gap by providing a comprehensive overview of the biological activities of structurally related pyrazole-4-sulfonamides as a predictive framework for the potential of pyrazole-4-sulfinic acids. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to empower researchers to embark on the synthesis and evaluation of this novel class of compounds.
Introduction: The Unexplored Potential of Pyrazole-4-Sulfinic Acids
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to possess a multitude of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] This has led to the development of several successful drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib.[5]
Despite the extensive investigation of various pyrazole derivatives, there is a notable scarcity of research into the biological activities of pyrazole-4-sulfinic acids. This class of compounds, characterized by a sulfinic acid moiety (-SO₂H) at the 4-position of the pyrazole ring, represents a novel and unexplored area of chemical space with the potential for unique pharmacological profiles.
Given the lack of direct data, this guide will focus on the well-documented biological activities of the closely related pyrazole-4-sulfonamides. The sulfonamide group (-SO₂NHR) is isosteric to the sulfinic acid group and can provide valuable insights into the potential targets and activities of pyrazole-4-sulfinic acids. This document will serve as a foundational resource for researchers interested in pioneering the investigation of this promising, yet overlooked, class of molecules.
Biological Activities of Pyrazole-4-Sulfonamide Derivatives: A Proxy for Sulfinic Acids
The biological activities of pyrazole-4-sulfonamide derivatives are diverse and well-documented. The following sections summarize key findings in several therapeutic areas, with quantitative data presented in structured tables.
Antiproliferative Activity
Numerous studies have demonstrated the potent antiproliferative activity of pyrazole-4-sulfonamide derivatives against various cancer cell lines.[1][2][6][7] The mechanism of action often involves the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[8][9][10]
| Compound Series | Cell Line | IC50 (µM) | Reference |
| 3,5-dimethyl-1H-pyrazole-4-sulfonamides | U937 | Ranging from 10.2 to >100 | [2] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][8]triazine Sulfonamides | HCT 116, HeLa, PC-3, BxPC-3 | Ranging from 0.17 to 1.15 | [7] |
| Pyrazole-based benzene sulfonamides | MCF-7, A549, HeLa | Ranging from 5.8 to 9.8 | [11] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological and pathological processes.[12][13] Sulfonamides are a well-known class of CA inhibitors, and pyrazole-4-sulfonamides have been shown to be potent inhibitors of several CA isoforms, some of which are implicated in cancer and other diseases.[14][15][16]
| Compound Series | CA Isoform | Kᵢ (nM) | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Ranging from 34.5 to >10000 | [12] |
| Pyrazole-based benzene sulfonamides | hCA II, hCA IX, hCA XII | Ranging from 120 to >1000 | [16] |
| Benzenesulfonamides with pyrazolecarboxamides | hCA I, hCA II, hCA IX, hCA XII | Ranging from 8.9 to >10000 | [13] |
Antimicrobial and Antitubercular Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-4-sulfonamide derivatives have shown promising activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[8][17]
| Compound Series | Organism | MIC (µg/mL) | Reference |
| Sulfonamide-based pyrazole-clubbed pyrazoline derivatives | Mycobacterium tuberculosis H37Rv | Ranging from 10.2 to >250 | [8] |
| Hispolon derived pyrazole sulfonamides | Mycobacterium tuberculosis H37Rv | 6.25 | [17] |
| Pyrazole based Sulfonamide Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Ranging from 62.5 to 250 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of novel pyrazole derivatives.
Synthesis of Pyrazole-4-Sulfonamide Derivatives (General Protocol)
The synthesis of pyrazole-4-sulfonamides typically involves a multi-step process, starting from the construction of the pyrazole ring, followed by sulfonation and amidation.[3][4]
Caption: General workflow for the synthesis of pyrazole-4-sulfonamides.
Protocol Details:
-
Pyrazole Ring Formation: A β-diketone is reacted with a hydrazine derivative in a suitable solvent (e.g., ethanol, acetic acid) under reflux to yield the corresponding substituted pyrazole.[3]
-
Sulfonation: The synthesized pyrazole is treated with chlorosulfonic acid, often in the presence of a dehydrating agent like thionyl chloride, to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.[4]
-
Amidation: The resulting pyrazole-4-sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, THF) to afford the final pyrazole-4-sulfonamide derivative.[4]
Antiproliferative Activity Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2][19]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. OUH - Protocols [ous-research.no]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. srrjournals.com [srrjournals.com]
- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 18. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ch.promega.com [ch.promega.com]
The Elusive Pyrazole Sulfinic Acids: A Technical Guide to Their History and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, forming the structural core of numerous blockbuster drugs and potent pesticides. While pyrazole sulfonamides have been extensively studied and utilized, their close chemical relatives, the pyrazole sulfinic acids, remain a more enigmatic class of compounds. This technical guide delves into the discovery and history of pyrazole sulfinic acids, providing a comprehensive overview of their synthesis, with detailed experimental protocols and logical workflows. Although a definitive "discovery" paper for isolable pyrazole sulfinic acids is not prominent in the historical literature, their existence as reactive intermediates is well-documented, particularly in industrial processes. This guide, therefore, focuses on the logical synthetic pathways to these compounds, drawing from established methodologies for pyrazole functionalization and sulfonyl chloride reduction.
Historical Context: From Pyrazole to its Sulfur-Functionalized Derivatives
The history of pyrazole chemistry dates back to the late 19th century. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative, and shortly after, in 1898, Hans von Pechmann reported the synthesis of the parent pyrazole ring. The functionalization of the pyrazole ring has since been a subject of intense research, leading to a vast library of derivatives with diverse applications.
The introduction of sulfur-containing functional groups to the pyrazole ring has been particularly fruitful. Pyrazole sulfonamides, for instance, are a well-established class of compounds with significant biological activity. However, the direct synthesis and isolation of stable pyrazole sulfinic acids have not been a primary focus of academic research until more recently, with their presence often being inferred as transient intermediates in reactions such as the synthesis of the insecticide Fipronil.[1][2] In this process, a sulfinate salt is activated to form a reactive sulfinic acid in situ, which then undergoes a Thia-Fries rearrangement.[1]
Synthetic Pathways to Pyrazole Sulfinic Acids
The most plausible and controllable route to pyrazole sulfinic acids involves a two-step sequence starting from a readily available pyrazole:
-
Sulfonylation of the pyrazole ring to yield a stable pyrazole sulfonyl chloride intermediate.
-
Reduction of the pyrazole sulfonyl chloride to the corresponding pyrazole sulfinic acid.
The following sections provide detailed experimental protocols for this synthetic pathway, based on established and reliable methods reported in the literature.
Diagram of the Synthetic Workflow
Caption: General synthetic route to pyrazole sulfinic acids.
Experimental Protocols
Part 1: Synthesis of Pyrazole-4-Sulfonyl Chloride
This protocol is adapted from the work of Devarakonda et al. (2023) for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[3]
Materials and Reagents:
-
3,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
2-Phenylethylamine (for derivatization to sulfonamide, as described in the source)
-
Sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Sulfonylation:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform (10 vol).
-
In a separate flask, prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform.
-
Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution at 0 °C.
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.
-
To the reaction mixture, add thionyl chloride (1.32 eq) at 60 °C over a period of 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding cold water (10 vol) and stir for 10 minutes.
-
Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrazole-4-sulfonyl chloride.
-
Note: The use of thionyl chloride is crucial to prevent the degradation of the sulfonyl chloride to the corresponding sulfonic acid.[3]
Table 1: Sulfonylation Reaction Conditions and Yields (Adapted from Devarakonda et al., 2023[3])
| Entry | Pyrazole Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, SOCl₂ | CHCl₃ | 60 | 12 | 90 |
| 2 | 1,3,5-Trimethyl-1H-pyrazole | Chlorosulfonic acid, SOCl₂ | CHCl₃ | 60 | 12 | 90 |
Part 2: Reduction of Pyrazole-4-Sulfonyl Chloride to Pyrazole-4-Sulfinic Acid
This is a general procedure for the reduction of aryl sulfonyl chlorides to aryl sulfinic acids using sodium sulfite. While a specific example for a pyrazole substrate is not detailed in the searched literature, this method is widely applicable.
Materials and Reagents:
-
Pyrazole-4-sulfonyl chloride (from Part 1)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Sulfite Solution:
-
In a round-bottom flask, dissolve sodium sulfite (2.0 eq) in water.
-
Add sodium bicarbonate (2.0 eq) to the solution to maintain a basic pH.
-
-
Reduction Reaction:
-
Dissolve the crude pyrazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of a water-miscible solvent like acetone or THF, or add it directly if it is a liquid.
-
Slowly add the pyrazole-4-sulfonyl chloride to the stirred sodium sulfite solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by TLC by taking a small aliquot, acidifying it, and extracting with an organic solvent.
-
-
Work-up and Isolation:
-
After the reaction is complete, wash the aqueous solution with diethyl ether to remove any unreacted starting material or disulfide byproducts.
-
Carefully acidify the aqueous layer with cold, dilute hydrochloric acid until the pH is acidic. The pyrazole-4-sulfinic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Diagram of the Reduction Mechanism
Caption: Putative mechanism for the reduction of pyrazole sulfonyl chloride.
Applications and Future Directions
The development of robust synthetic routes to pyrazole sulfinic acids opens up new avenues for research in medicinal and materials chemistry.
-
Drug Discovery: Pyrazole sulfinic acids can serve as versatile building blocks for the synthesis of novel sulfonamides, sulfones, and other sulfur-containing pyrazole derivatives. Their potential as metabolic precursors or products of pyrazole-based drugs also warrants investigation.
-
Agrochemicals: Given the prevalence of pyrazoles in pesticides, pyrazole sulfinic acids could be explored as intermediates in the synthesis of new and more effective agrochemicals.
-
Organic Synthesis: As reactive intermediates, pyrazole sulfinic acids can participate in a variety of chemical transformations, enabling the construction of complex molecular architectures.
Conclusion
While the history of pyrazole sulfinic acids as isolated and characterized compounds is not as rich as that of their sulfonamide counterparts, their importance as reactive intermediates is undeniable. The synthetic pathways outlined in this guide provide a clear and actionable framework for the preparation of these valuable compounds. By leveraging established methods for the sulfonylation of pyrazoles and the reduction of sulfonyl chlorides, researchers can now access this intriguing class of molecules, paving the way for new discoveries in drug development and beyond. Further research into the direct synthesis and biological evaluation of pyrazole sulfinic acids is warranted and promises to be a fruitful area of investigation.
References
- 1. US8629287B2 - Process for the sulfinylation of a pyrazole derivative - Google Patents [patents.google.com]
- 2. US20100004307A1 - Process for the Sulfinylation of a Pyrazole Derivative - Google Patents [patents.google.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Profile of 1H-pyrazole-4-sulfinic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a theoretical overview of the potential stability and degradation profile of 1H-pyrazole-4-sulfinic acid based on the known chemistry of its constituent functional groups. No specific experimental data for this compound was found in the public domain. The proposed pathways and protocols are intended as a guide for experimental design.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring functionalized with a sulfinic acid group. The stability of this molecule is of critical interest in pharmaceutical development, as its degradation can impact the safety, efficacy, and shelf-life of a drug substance or product. This guide outlines the potential degradation pathways of this compound under various stress conditions and provides detailed methodologies for conducting forced degradation studies to elucidate its stability profile.
The pyrazole ring is an aromatic heterocycle known for its relative stability to oxidation and reduction due to its aromatic character[1]. However, the sulfinic acid moiety is generally recognized as an unstable functional group, susceptible to disproportionation and oxidation[2][3][4]. The interplay of these two functionalities dictates the overall stability of the molecule.
Potential Degradation Pathways
The degradation of this compound can be anticipated to proceed through several pathways, primarily involving the reactive sulfinic acid group. The pyrazole ring is expected to be more robust, though it may degrade under harsh conditions.
Oxidative Degradation
Oxidative conditions are likely to be the most significant contributor to the degradation of this compound. The sulfinic acid group can be readily oxidized to the corresponding sulfonic acid. This can proceed through a highly reactive sulfenic acid intermediate[5][6][7].
A potential oxidative degradation pathway is illustrated below:
Caption: Proposed major oxidative degradation pathway of this compound.
Disproportionation
A characteristic reaction of sulfinic acids is disproportionation, which yields a sulfonic acid and a thiosulfonate[3][4]. This is an auto-oxidation-reduction process and can occur under thermal or even ambient conditions.
A diagram illustrating the disproportionation is as follows:
Caption: Proposed disproportionation pathway for this compound.
Thermal Degradation
Upon heating, sulfinic acids can undergo desulfination, leading to the elimination of sulfur dioxide[4][8][9][10]. For this compound, this would likely result in the formation of pyrazole.
The proposed thermal degradation pathway is shown below:
Caption: Proposed thermal degradation pathway via desulfination.
Experimental Protocols for Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule[2][3][8]. The following protocols are proposed for this compound. A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants[9].
General Experimental Workflow
A general workflow for conducting forced degradation studies is depicted below.
Caption: General workflow for forced degradation studies.
Hydrolytic Degradation
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (alkaline), and purified water (neutral).
-
Incubate the solutions at elevated temperatures (e.g., 60 °C).
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Expected Outcome: Due to the general instability of sulfinic acids, some degradation is expected, particularly disproportionation. The pyrazole ring is expected to be stable under these conditions.
Oxidative Degradation
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% v/v).
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at various time points.
-
-
Expected Outcome: Significant degradation is anticipated, with the primary degradant being 1H-pyrazole-4-sulfonic acid.
Thermal Degradation
-
Protocol:
-
Expose the solid-state drug substance to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
A solution-state thermal degradation study can also be performed by refluxing a solution of the compound in a suitable solvent.
-
Sample and analyze at various time points.
-
-
Expected Outcome: Desulfination to pyrazole and sulfur dioxide is a possible pathway. Disproportionation may also be accelerated by heat.
Photolytic Degradation
-
Protocol:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
-
Expected Outcome: The photostability of the pyrazole ring is generally good, but the sulfinic acid moiety may be susceptible to photo-oxidation or radical-mediated degradation.
Data Presentation
Quantitative data from forced degradation studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants Identified |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 °C | Data | Data |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 60 °C | Data | Data |
| Neutral Hydrolysis | Water | 24 h | 60 °C | Data | Data |
| Oxidation | 3% H₂O₂ | 24 h | RT | Data | 1H-pyrazole-4-sulfonic acid |
| Thermal (Solid) | - | 48 h | 80 °C | Data | Pyrazole, SO₂ |
| Photolytic (Solution) | ICH Q1B | - | RT | Data | Data |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | % Assay of Active | % Total Impurities | Mass Balance (%) |
| Initial (t=0) | 100.0 | 0.0 | 100.0 |
| Acid Hydrolysis | Data | Data | Data |
| Base Hydrolysis | Data | Data | Data |
| Oxidation | Data | Data | Data |
| Thermal | Data | Data | Data |
| Photolytic | Data | Data | Data |
Conclusion
The stability of this compound is predicted to be primarily governed by the reactivity of the sulfinic acid functional group. It is likely to be most susceptible to oxidative degradation, leading to the formation of 1H-pyrazole-4-sulfonic acid. Disproportionation and thermal desulfination are also probable degradation pathways. The pyrazole ring is expected to remain stable under most stress conditions. The experimental protocols and analytical strategies outlined in this guide provide a comprehensive framework for the systematic investigation of the stability and degradation profile of this compound, which is a critical step in its development as a potential pharmaceutical agent.
References
- 1. mdpi.com [mdpi.com]
- 2. The hydrogen atom transfer reactivity of sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The thermal decomposition of allylic sulfinic acids: a study of a retro-ene transition state - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The thermal decomposition of allylic sulfinic acids: a study of a retro-ene transition state - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Commercial Availability and Synthesis of 1H-Pyrazole-4-Sulfinic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for precursors to 1H-pyrazole-4-sulfinic acid, a valuable building block in medicinal chemistry and drug development. Due to its limited direct commercial availability, access to this compound relies on the synthesis from readily available starting materials. This document outlines these precursors, details their suppliers, and provides established experimental protocols for their conversion.
Commercial Availability of Key Precursors
While this compound is not a standard catalog item, several immediate and versatile precursors are commercially available from various chemical suppliers. These compounds serve as excellent starting points for multi-step syntheses. The most relevant of these precursors are summarized below.
| Compound Name | CAS Number | Molecular Formula | Notable Suppliers |
| 4-Iodo-1H-pyrazole | 3469-69-0 | C₃H₃IN₂ | Thermo Scientific Chemicals, Chem-Impex, Matrix Fine Chemicals, Sigma-Aldrich[1][2][3][4] |
| 1H-Pyrazole-4-boronic acid | 763120-58-7 | C₃H₅BN₂O₂ | Chem-Impex, Sigma-Aldrich, BLD Pharm[5][6][7] |
| 1H-Pyrazole-4-boronic acid pinacol ester | 269410-08-4 | C₉H₁₅BN₂O₂ | Thermo Scientific Chemicals, Fisher Scientific[8][9] |
| 1H-Pyrazole-4-sulfonyl chloride | 288148-34-5 | C₃H₃ClN₂O₂S | Sigma-Aldrich, Parchem[10] |
| 1H-Pyrazole-4-sulfonic acid | 438630-65-0 | C₃H₄N₂O₃S | Sigma-Aldrich, BLD Pharm[11] |
| N-Substituted Pyrazole-4-sulfonyl chlorides (e.g., 1,3-dimethyl-, 1-methyl-, 1-propyl-) | 89501-93-9, 288148-34-5, 1006348-63-5 | Varies | ATK CHEMICAL, Parchem, Biosynth[10][12][13] |
Synthetic Pathways from Commercial Precursors
The synthesis of this compound can be approached from several of the commercially available precursors. The choice of route may depend on laboratory capabilities, cost, and desired scale. The primary strategies involve the reduction of a sulfonyl chloride or sulfonic acid, or the introduction of a sulfinate group onto the pyrazole ring.
References
- 1. 4-Iodo-1H-pyrazole, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-IODO-1H-PYRAZOLE | CAS 3469-69-0 [matrix-fine-chemicals.com]
- 4. 4-IODO-1h-PYRAZOLE | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1H-ピラゾール-4-ボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 763120-58-7|1H-Pyrazole-4-boronic acid|BLD Pharm [bldpharm.com]
- 8. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. parchem.com [parchem.com]
- 11. 438630-65-0|1H-Pyrazole-4-sulfonic acid|BLD Pharm [bldpharm.com]
- 12. Buy 1H-Pyrazole-4-sulfonylchloride from ATK CHEMICAL COMPANY LIMITED - ECHEMI [echemi.com]
- 13. 1-Propyl-1H-pyrazole-4-sulfonyl chloride | 1006348-63-5 | GQB34863 [biosynth.com]
Reactivity of the Sulfinic Acid Group on a Pyrazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the sulfinic acid functional group attached to a pyrazole ring. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, and the introduction of sulfur-based functional groups offers a versatile handle for molecular derivatization.[1] This document explores the synthesis, stability, and key transformations of pyrazole sulfinic acids, offering insights for their application in research and drug development. While direct literature on the specific reactivity of pyrazole sulfinic acids is limited, this guide extrapolates from the well-established chemistry of aryl sulfinic acids and pyrazoles to provide a predictive framework for their chemical behavior.
Synthesis of Pyrazole Sulfinic Acids
The direct synthesis of pyrazole sulfinic acids is not commonly reported. A plausible and efficient route involves the synthesis of a pyrazole-4-sulfonyl chloride, which can then be reduced to the corresponding sulfinic acid. A key starting material for this transformation is 2-(benzylthio)malonaldehyde.
A potential synthetic pathway is outlined below:
Caption: Synthetic pathway to pyrazole-4-sulfinic acid.
Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chloride
A multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides can be achieved from 2-(benzylthio)malonaldehyde.[2]
-
Cyclization: React 2-(benzylthio)malonaldehyde with a substituted hydrazine (e.g., phenylhydrazine) in an appropriate solvent (e.g., ethanol) under reflux to form the corresponding 4-(benzylthio)pyrazole.
-
Oxidative Chlorination: The resulting pyrazole derivative is then subjected to oxidative chlorination using a reagent such as chlorine in aqueous acetic acid to yield the pyrazole-4-sulfonyl chloride.[2]
Experimental Protocol: Reduction to Pyrazole Sulfinic Acid
The reduction of the pyrazole-4-sulfonyl chloride to the sulfinic acid can be achieved using a mild reducing agent.
-
Dissolve the pyrazole-4-sulfonyl chloride in a suitable solvent (e.g., diethyl ether).
-
Add a solution of a reducing agent, such as sodium sulfite, in water.
-
Stir the biphasic mixture vigorously at room temperature.
-
After the reaction is complete, acidify the aqueous layer to precipitate the pyrazole sulfinic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Stability and Handling of Pyrazole Sulfinic Acids
Aryl sulfinic acids are known to be moderately stable compounds but are susceptible to disproportionation and autoxidation, especially in the presence of acid or upon heating.[3][4] The disproportionation reaction yields a mixture of the corresponding sulfonic acid and thiosulfonate. Autoxidation, on the other hand, leads to the formation of the sulfonic acid.[3][4] It is therefore recommended to store pyrazole sulfinic acids in a cool, dark place under an inert atmosphere.
Reactivity of the Pyrazole Sulfinic Acid Group
The sulfinic acid group is a versatile functional group that can undergo a variety of transformations, providing access to a range of other sulfur-containing functionalities.
Caption: Key reactions of the pyrazole sulfinic acid group.
Oxidation to Pyrazole Sulfonic Acids
The oxidation of sulfinic acids to sulfonic acids is a facile transformation that can be achieved with a variety of oxidizing agents.
| Oxidizing Agent | Typical Conditions | Expected Yield |
| Hydrogen peroxide | Acetic acid, room temperature | High |
| Potassium permanganate | Aqueous solution, room temperature | High |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | High |
Experimental Protocol: Oxidation to Pyrazole Sulfonic Acid
-
Dissolve the pyrazole sulfinic acid in glacial acetic acid.
-
Add a 30% aqueous solution of hydrogen peroxide dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure pyrazole sulfonic acid.
Reduction to Pyrazole Thiols
The reduction of sulfinic acids to the corresponding thiols requires stronger reducing agents.
| Reducing Agent | Typical Conditions | Expected Yield |
| Lithium aluminum hydride (LiAlH4) | Anhydrous THF, 0 °C to reflux | Moderate to High |
| Dithionite (Na2S2O4) | Aqueous basic solution | Moderate |
Experimental Protocol: Reduction to a Pyrazole Thiol
-
To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the pyrazole sulfinic acid in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture to 0 °C and quench carefully by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrazole thiol, which can be purified by chromatography.
Conversion to Pyrazole Sulfones
Pyrazole sulfones can be prepared from pyrazole sulfinic acids via alkylation or arylation of the corresponding sulfinate salt.
| Reagent | Coupling Partner | Conditions | Expected Yield |
| Alkyl halide (R-X) | Pyrazole sulfinate salt | Polar aprotic solvent (e.g., DMF), room temperature to 80 °C | High |
| Aryl halide (Ar-X) | Pyrazole sulfinate salt | Palladium or copper catalyst, base, high temperature | Moderate to High |
Experimental Protocol: Synthesis of a Pyrazole Sulfone
-
Prepare the sodium salt of the pyrazole sulfinic acid by reacting it with one equivalent of sodium hydroxide in water.
-
Evaporate the water to obtain the dry sodium pyrazole sulfinate.
-
Dissolve the sulfinate salt in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add the alkylating agent (e.g., an alkyl halide) and stir the mixture at an elevated temperature until the reaction is complete.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired pyrazole sulfone.
Conversion to Pyrazole Sulfonamides
The conversion of sulfinic acids to sulfonamides is a key transformation in medicinal chemistry. This can be achieved through an oxidative amination process.
| Reagents | Conditions | Expected Yield |
| N-Chlorosuccinimide (NCS), Amine | Dichloromethane, room temperature | High |
| Oxone®, Amine | Acetonitrile/water, room temperature | High |
Experimental Protocol: Synthesis of a Pyrazole Sulfonamide
-
Dissolve the pyrazole sulfinic acid and the desired amine in dichloromethane.
-
Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the pyrazole sulfonamide.
Applications in Drug Discovery
The pyrazole nucleus is a well-established privileged scaffold in drug discovery, present in numerous approved drugs.[1] The incorporation of a sulfonyl group, often as a sulfonamide, is a common strategy to modulate the physicochemical properties of a drug candidate, such as its solubility, and to introduce key hydrogen bonding interactions with biological targets.[5] The pyrazole sulfinic acid moiety serves as a versatile precursor to these important sulfonyl-containing pyrazole derivatives, making it a valuable building block in the synthesis of novel therapeutic agents.[6] For instance, pyrazole sulfonamides have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[5][6]
Conclusion
While the direct study of the reactivity of the sulfinic acid group on a pyrazole ring is not extensively documented, a robust understanding of its chemical behavior can be extrapolated from the well-established chemistry of aryl sulfinic acids. Pyrazole sulfinic acids are versatile intermediates that can be readily oxidized to sulfonic acids, reduced to thiols, and converted to sulfones and sulfonamides. These transformations provide medicinal chemists with a powerful toolkit for the synthesis and derivatization of novel pyrazole-based compounds with potential therapeutic applications. Further research into the specific reactivity and stability of pyrazole sulfinic acids will undoubtedly contribute to their broader application in drug discovery and development.
References
- 1. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hydrogen atom transfer reactivity of sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hydrogen atom transfer reactivity of sulfinic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1H-Pyrazole-4-sulfinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrazole-4-sulfinic acid is an emerging reagent in organic synthesis, offering a valuable tool for the introduction of the pyrazole moiety into diverse molecular scaffolds. The pyrazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] While traditionally, the construction of pyrazole-containing compounds has relied on cycloaddition reactions or the use of pyrazole boronic acids in cross-coupling reactions, this compound and its corresponding sulfinate salts present a promising alternative for the synthesis of complex molecules.
These reagents are particularly notable for their potential application in palladium-catalyzed desulfinylative cross-coupling reactions, which serve as a powerful alternative to the often challenging Suzuki-Miyaura reactions involving heteroaromatic boronates.[2] Heterocyclic sulfinates, in general, are recognized for being effective nucleophilic partners in coupling with aryl and heteroaryl halides, often providing high yields where the corresponding boronic acids may be difficult to prepare or handle.[3]
This document provides an overview of the primary application of this compound as a reagent in desulfinylative cross-coupling and includes a detailed experimental protocol.
Key Application: Palladium-Catalyzed Desulfinylative Cross-Coupling
The most significant application of this compound is its use as a nucleophilic pyrazole source in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides. In this transformation, the sulfinate, typically generated in situ from the sulfinic acid and a base, couples with the halide to form a new carbon-carbon bond, releasing sulfur dioxide as a byproduct. This method is highly valuable for the synthesis of 4-arylpyrazoles, which are key substructures in many biologically active compounds.
General Reaction Scheme:
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for palladium-catalyzed desulfinylative cross-coupling reactions of various heterocyclic sulfinates with aryl halides, providing a benchmark for the expected performance of 1H-pyrazole-4-sulfinate.
| Heterocyclic Sulfinate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Sodium Pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene | 110 | 95 |
| Sodium Pyrimidine-2-sulfinate | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2.5) | XPhos (10) | K₂CO₃ | Dioxane | 100 | 88 |
| Sodium Pyridine-2-sulfinate | 2-Chloropyridine | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene | 110 | 75 |
| Expected for 1H-Pyrazole-4-sulfinate | Aryl/Heteroaryl Halide | Pd(OAc)₂ or Pd₂(dba)₃ (2-5) | Buchwald-type phosphine (e.g., XPhos, SPhos) (4-10) | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 100-120 | 70-95 |
Note: The data for pyridine and pyrimidine sulfinates are representative of the general class of reactions. The expected conditions for 1H-pyrazole-4-sulfinate are an extrapolation based on this existing data.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Desulfinylative Cross-Coupling of this compound with an Aryl Halide
This protocol is a generalized procedure based on established methods for other heterocyclic sulfinates.[2]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene, 2-chloropyridine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add anhydrous toluene or 1,4-dioxane to the flask to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent).
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-pyrazole.
Visualizations
Caption: Experimental workflow for the desulfinylative cross-coupling.
Caption: Proposed catalytic cycle for the desulfinylative cross-coupling.
References
Applications of 1H-Pyrazole-4-Sulfonic Acid Derivatives in Medicinal Chemistry: A Focus on Pyrazole-4-Sulfonamides
Introduction
While the query specifically mentions 1H-pyrazole-4-sulfinic acid, a thorough review of the scientific literature reveals a notable scarcity of information regarding its direct applications in medicinal chemistry. The available research predominantly focuses on the closely related and more stable 1H-pyrazole-4-sulfonic acid and its derivatives, particularly pyrazole-4-sulfonamides. In many synthetic procedures aimed at producing pyrazole-4-sulfonyl chloride, a key intermediate for sulfonamides, the corresponding sulfonic acid is often formed as a byproduct.[1][2][3] This suggests that the sulfinic acid is likely a transient intermediate and that the sulfonic acid and its derivatives are the more relevant compounds in a medicinal chemistry context. Therefore, this document will focus on the applications of 1H-pyrazole-4-sulfonic acid derivatives, with a primary emphasis on the well-documented pyrazole-4-sulfonamides.
The pyrazole nucleus is a versatile scaffold in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[1][4][5] The incorporation of a sulfonamide group at the 4-position of the pyrazole ring has been a successful strategy in developing novel therapeutic agents.[1][3]
Key Applications in Medicinal Chemistry
The primary application of 1H-pyrazole-4-sulfonic acid derivatives in medicinal chemistry, as evidenced by recent research, is in the development of anticancer agents. Specifically, pyrazole-4-sulfonamides have been synthesized and evaluated for their antiproliferative activity.
Anticancer Activity
A recent study detailed the synthesis of two new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives.[1] These compounds were tested for their in vitro antiproliferative activity against the human monocytic leukemia cell line, U937. The study found that several of these derivatives exhibited significant activity.
Quantitative Data
The antiproliferative activity of the synthesized pyrazole-4-sulfonamide derivatives against the U937 cell line is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | IC50 (µM) against U937 cells |
| MR-S1-1 | N-(4-chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 1.8 ± 0.1 |
| MR-S1-2 | N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 2.5 ± 0.2 |
| MR-S1-3 | N-(4-methoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 3.2 ± 0.3 |
| MR-S1-4 | N-(4-fluorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 4.1 ± 0.2 |
| Mitomycin C | (Standard anticancer drug) | 0.5 ± 0.05 |
Data extracted from the supplementary information of the cited study. The structures are representative examples from the series.
Experimental Protocols
The following are detailed methodologies for the key experiments related to the synthesis of pyrazole-4-sulfonamide derivatives.
Synthesis of 3,5-Dimethyl-1H-pyrazole
This is a fundamental starting material for one of the series of active compounds.
Procedure:
-
In a round-bottom flask, dissolve pentane-2,4-dione in methanol.
-
To this solution, add 85% hydrazine hydrate dropwise at room temperature (25–35 °C). Note that this reaction is exothermic.
-
Stir the reaction mixture for 1-2 hours.
-
The product, 3,5-dimethyl-1H-pyrazole, is obtained in quantitative yield and can be used in the next step without further purification.[3]
Synthesis of 1,3,5-Trimethyl-1H-pyrazole
This is the N-methylated precursor for the second series of active compounds.
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Add potassium tert-butoxide (63 g, 561.7 mmol) in small portions.
-
Allow the reaction mixture to warm to room temperature (25–30 °C) and stir for approximately 40 minutes.
-
Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture over 30 minutes.
-
Stir the reaction for 16 hours at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add cold water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent under vacuum to yield 1,3,5-trimethyl-1H-pyrazole.[3]
Synthesis of Pyrazole-4-sulfonyl Chloride Intermediate
This is the key intermediate for the final sulfonamide products. A mixture of chlorosulfonic acid and thionyl chloride is used to prevent the formation of the corresponding sulfonic acid.[1][2][3]
Procedure:
-
To a solution of the pyrazole (e.g., 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole) in chloroform, add chlorosulfonic acid dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, add thionyl chloride to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude pyrazole-4-sulfonyl chloride, which can be used in the next step.
General Procedure for the Synthesis of Pyrazole-4-sulfonamides
Procedure:
-
In a flask, dissolve the desired amine (e.g., 2-phenylethylamine, 2.7 mmol) and a base such as diisopropylethylamine (DIPEA, 3.85 mmol) in dichloromethane.
-
To this solution, add a solution of the pyrazole-4-sulfonyl chloride (2.57 mmol) in dichloromethane at room temperature (25–30 °C).
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction by TLC.
-
After completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide derivative.[3]
Visualizations
Experimental Workflow for the Synthesis of Pyrazole-4-Sulfonamides
Caption: Synthetic route to pyrazole-4-sulfonamides.
Logical Relationship of Compound Classes
Caption: Relationship between pyrazole derivatives.
References
Application Note: Protocol for the Conversion of Pyrazole-4-Sulfonyl Chloride to Pyrazole-4-Sulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the conversion of pyrazole-4-sulfonyl chloride to pyrazole-4-sulfinic acid. The synthesis proceeds via the reduction of the sulfonyl chloride to its corresponding sodium sulfinate salt using sodium sulfite, followed by acidification to yield the final sulfinic acid. This method is a robust and widely applicable procedure for the preparation of sulfinic acids from their sulfonyl chloride precursors.[1][2] The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and a quantitative data table. Additionally, a visual representation of the experimental workflow is provided using a Graphviz diagram.
Introduction
Sulfinic acids and their salts (sulfinates) are valuable intermediates in organic synthesis and drug development, serving as precursors to a variety of sulfur-containing compounds such as sulfones and sulfonamides.[3] The reduction of readily available sulfonyl chlorides is a common and efficient method for the preparation of sulfinic acids.[2][3] This protocol details the conversion of pyrazole-4-sulfonyl chloride to pyrazole-4-sulfinic acid. The pyrazole moiety is a significant pharmacophore found in numerous therapeutic agents, making the synthesis of pyrazole-based sulfinic acids of particular interest for medicinal chemistry applications.[4][5] The described method utilizes sodium sulfite as the reducing agent in an aqueous medium, which is a mild and effective system for this transformation.[1][2][6] The stability of the pyrazole ring under these reductive conditions allows for a clean conversion to the desired product.
Data Presentation
The following table summarizes the quantitative data for the described protocol for the synthesis of sodium pyrazole-4-sulfinate, the stable salt of pyrazole-4-sulfinic acid.
| Compound/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Amount (mmol) | Concentration (M) |
| Pyrazole-4-sulfonyl chloride | 166.58 | 1.0 | 1.67 | 10.0 | - |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 2.0 | 2.52 | 20.0 | 1.0 |
| Disodium Hydrogenphosphate (Na₂HPO₄) | 141.96 | 2.1 | 2.98 | 21.0 | 1.05 |
| Deionized Water | 18.02 | - | 20 mL | - | - |
| Hydrochloric Acid (HCl), 1M | 36.46 | - | As required | As required | 1.0 |
Experimental Protocols
Part 1: Synthesis of Sodium Pyrazole-4-Sulfinate
This procedure outlines the reduction of pyrazole-4-sulfonyl chloride to its sodium sulfinate salt.
Materials:
-
Pyrazole-4-sulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Disodium hydrogenphosphate (Na₂HPO₄)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Reducing Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.52 g (20.0 mmol) of sodium sulfite and 2.98 g (21.0 mmol) of disodium hydrogenphosphate in 20 mL of deionized water. Stir the mixture until all solids have dissolved.[2]
-
Reaction Setup: To the stirred solution, add 1.67 g (10.0 mmol) of pyrazole-4-sulfonyl chloride in one portion at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 40-50°C and stir vigorously for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, acidifying it, extracting with ethyl acetate, and spotting on a silica gel plate.
-
Isolation of Sodium Pyrazole-4-Sulfinate: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to precipitate the sodium pyrazole-4-sulfinate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold deionized water, followed by a wash with cold ethanol to aid in drying.
-
Drying: Dry the isolated white solid under vacuum to a constant weight to obtain sodium pyrazole-4-sulfinate.
Part 2: Conversion of Sodium Pyrazole-4-Sulfinate to Pyrazole-4-Sulfinic Acid
This procedure describes the acidification of the sodium sulfinate salt to the free sulfinic acid. Note that free sulfinic acids can be unstable and are often used immediately in subsequent steps.[7][8]
Materials:
-
Sodium pyrazole-4-sulfinate (from Part 1)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Beaker
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the sodium pyrazole-4-sulfinate obtained in Part 1 in a minimum amount of deionized water in a beaker.
-
Acidification: Cool the solution in an ice bath and slowly add 1 M HCl dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of pyrazole-4-sulfinic acid may form.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.[9] Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield pyrazole-4-sulfinic acid as a solid.
Mandatory Visualization
Caption: Experimental workflow for pyrazole-4-sulfinic acid synthesis.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 8. US20020013493A1 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the core focus of this document is on high-throughput screening (HTS) assays involving pyrazole-containing compounds, it is important to note that specific data and established protocols for pyrazole sulfinic acids in HTS are limited in publicly available scientific literature. Therefore, the following application notes and protocols are based on established HTS methodologies for pyrazole derivatives in general, which serve as a valuable and structurally related proxy. The principles and procedures outlined herein are readily adaptable for the screening of pyrazole sulfinic acids.
Application Notes
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a cornerstone in the design of novel therapeutics. In the realm of drug discovery, high-throughput screening (HTS) plays a pivotal role in rapidly evaluating large libraries of compounds to identify promising "hits". The integration of pyrazole-based libraries into HTS campaigns has led to the discovery of potent modulators of key cellular pathways implicated in a range of diseases, most notably cancer.
Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their anticancer properties often stem from the inhibition of critical enzymes in cell signaling pathways, such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and receptor tyrosine kinases (e.g., EGFR, HER2). HTS assays are instrumental in identifying pyrazole compounds that selectively target these enzymes, paving the way for the development of targeted cancer therapies.
Common HTS methodologies for pyrazole derivatives include cell-based assays to assess cytotoxicity and proliferation, as well as biochemical assays to quantify enzyme inhibition. Fluorescence-based, luminescence-based, and absorbance-based readouts are frequently employed due to their sensitivity and amenability to automation. The data generated from these screens, typically in the form of IC50 values, provides a quantitative measure of a compound's potency and is crucial for establishing structure-activity relationships (SAR) to guide lead optimization.
Quantitative Data Summary
The following tables summarize the in vitro activity of various pyrazole derivatives against cancer cell lines and specific protein targets, as identified in high-throughput screening and subsequent validation assays.
Table 1: Cytotoxicity of Pyrazole Derivatives against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | Doxorubicin (24.7 ± 3.2 µM) |
| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | Doxorubicin (24.7 ± 3.2 µM) |
| Pyrazole Carbaldehyde (43) | MCF7 (Breast Cancer) | 0.25 | Doxorubicin (0.95 µM) |
| Pyrazole Benzothiazole Hybrid (25) | HT29 (Colon Cancer) | 3.17 | Axitinib |
| Pyrazole Benzothiazole Hybrid (25) | PC3 (Prostate Cancer) | 4.52 | Axitinib |
| Pyrazole Benzothiazole Hybrid (25) | A549 (Lung Cancer) | 6.77 | Axitinib |
| Pyrazoline (18h) | HL60 (Leukemia) | 8.99 | - |
| Pyrazoline (18h) | MDA-MB-231 (Breast Cancer) | 7.18 | - |
| Pyrazole-fused Curcumin Analog (12) | MDA-MB231 (Breast Cancer) | 3.64 | - |
| Pyrazole-fused Curcumin Analog (13) | MDA-MB231 (Breast Cancer) | 4.12 | - |
| Pyrazole-fused Curcumin Analog (14) | HepG2 (Liver Carcinoma) | 16.13 | - |
Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) |
| Pyrazole-Indole Hybrid (33) | CDK2 | 0.074 |
| Pyrazole-Indole Hybrid (34) | CDK2 | 0.095 |
| Pyrazole Carbaldehyde (43) | PI3 Kinase | Potent Inhibitor |
| Pyrazoline (18h) | EGFR | 0.574 |
| Pyrazoline (18h) | HER2 | 0.253 |
Experimental Protocols
High-Throughput Cytotoxicity Screening using MTT Assay
This protocol describes a common method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines in a 96-well format, suitable for HTS. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Pyrazole compound library dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend in complete medium. c. Count the cells and adjust the density to 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the pyrazole compounds in complete medium. The final DMSO concentration should be less than 0.5%. b. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin). c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the diluted compounds to the respective wells. e. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals. c. After the MTT incubation, carefully remove the medium containing MTT. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflow Diagrams
Diagrams
Caption: High-Throughput Screening Workflow for Pyrazole Derivatives.
Caption: Simplified CDK2 Signaling Pathway in Cancer.
Application Notes and Protocols: Purification of 1H-Pyrazole-4-sulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrazole-4-sulfinic acid and its derivatives are valuable intermediates in medicinal chemistry and drug development. The pyrazole moiety is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The sulfinic acid functional group serves as a versatile handle for further synthetic transformations, allowing for the creation of diverse compound libraries for screening and lead optimization.
This document provides detailed protocols for the synthesis and purification of a representative pyrazole-4-sulfinic acid, highlighting techniques applicable to the parent compound and its substituted analogs.
Synthesis and Purification Overview
The preparation of this compound can be approached via a two-step synthesis starting from a suitable pyrazole precursor. The general strategy involves the sulfonation of the pyrazole ring to form a pyrazole-4-sulfonyl chloride intermediate, followed by a controlled reduction to the desired sulfinic acid. The purification of the final product is critical to remove unreacted starting materials, byproducts from the reduction step, and any over-oxidized sulfonic acid.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
I. Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride (Intermediate)
This protocol is adapted from a known procedure for the synthesis of a substituted pyrazole sulfonyl chloride and serves as a representative example.[1]
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethyl-1H-pyrazole (e.g., 25 g, 260 mmol) in chloroform (75 mL).
-
In a separate flask, prepare a solution of chlorosulfonic acid (e.g., 166.7 g, 1430 mmol) in chloroform (175 mL) and cool it in an ice bath to 0 °C.
-
Under a nitrogen atmosphere, slowly add the pyrazole solution to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Continue stirring for 10 hours.
-
To the reaction mixture, add thionyl chloride (e.g., 40.8 g, 343.2 mmol) dropwise over 20 minutes at 60 °C.
-
Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench by pouring it into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
II. Reduction of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride to Sodium 3,5-Dimethyl-1H-pyrazole-4-sulfinate
This is a general procedure for the reduction of sulfonyl chlorides to sulfinic acids.
Materials:
-
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Dissolve the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent like dichloromethane.
-
In a separate flask, prepare an aqueous solution of sodium sulfite (typically 2-3 equivalents) and sodium bicarbonate (to maintain a basic pH of 8-9).
-
Add the solution of the sulfonyl chloride dropwise to the stirred aqueous sodium sulfite solution at room temperature.
-
Stir the biphasic mixture vigorously for several hours until the reaction is complete (monitor by TLC by observing the disappearance of the starting sulfonyl chloride).
-
Separate the aqueous layer. The product, sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate, will be in the aqueous phase.
-
Wash the aqueous layer with dichloromethane to remove any unreacted sulfonyl chloride and other organic impurities.
III. Purification of this compound
A. Purification by Precipitation/Crystallization
This is the most common and straightforward method for purifying sulfinic acids.
Materials:
-
Aqueous solution of sodium 1H-pyrazole-4-sulfinate
-
Hydrochloric acid (e.g., 2 M) or another suitable acid
-
Ice bath
-
Buchner funnel and filter paper
-
Deionized water
-
Ethanol (optional)
Procedure:
-
Cool the aqueous solution of the sodium pyrazole-4-sulfinate from the reduction step in an ice bath.
-
Slowly add hydrochloric acid dropwise while stirring to acidify the solution to a pH of approximately 2-3.
-
The this compound will precipitate out of the solution as a solid. The corresponding sulfonic acid, a common byproduct, is typically more soluble and will remain in the aqueous phase.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of ice-cold deionized water to remove any remaining salts and sulfonic acid.
-
For further purification, the crude sulfinic acid can be recrystallized from a minimal amount of hot water or a water/ethanol mixture.
-
Dry the purified product under vacuum.
B. Purification by Column Chromatography (for challenging separations)
If the sulfinic acid is difficult to crystallize or contains impurities with similar solubility, column chromatography can be employed. Reversed-phase chromatography is often suitable for polar, ionizable compounds.
Materials:
-
Crude this compound
-
Silica gel (for normal phase) or C18 silica (for reversed-phase)
-
Appropriate solvent system (e.g., for reversed-phase: a gradient of water/acetonitrile with a small amount of formic or acetic acid)
-
Chromatography column and accessories
Procedure:
-
Dissolve the crude product in a minimum amount of the mobile phase.
-
Load the solution onto a pre-packed and equilibrated chromatography column.
-
Elute the column with the chosen solvent system. For reversed-phase, a gradient from high polarity (more water) to lower polarity (more organic solvent) is typically used.
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | 3,5-Dimethyl-1H-pyrazole | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | 3,5-Dimethyl-1H-pyrazole-4-sulfinic Acid |
| Molecular Formula | C₅H₈N₂ | C₅H₇ClN₂O₂S | C₅H₈N₂O₂S |
| Molecular Weight | 96.13 g/mol | 194.65 g/mol | 160.19 g/mol |
| Typical Yield | N/A | ~90% (from pyrazole)[1] | Variable, dependent on reduction efficiency |
| Appearance | White solid | Off-white to yellow solid | White to off-white solid |
| Solubility | Soluble in organic solvents | Soluble in chlorinated solvents | Soluble in aqueous base, sparingly soluble in water |
Biological Context and Potential Signaling Pathway
Pyrazole derivatives are known to exhibit a wide range of biological activities. For instance, some pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. A hypothetical pyrazole-sulfinic acid derivative could potentially modulate such a pathway.
Caption: Hypothetical inhibition of the COX pathway by a pyrazole-sulfinic acid derivative.
References
Safe handling and storage procedures for 1H-pyrazole-4-sulfinic acid
Application Notes and Protocols for 1H-Pyrazole-4-sulfinic Acid
Introduction
This compound is an organosulfur compound that belongs to the class of sulfinic acids. These compounds are valuable intermediates in organic synthesis. However, sulfinic acids are known for their relative instability compared to the corresponding sulfonic acids.[1][2] They can undergo disproportionation to form sulfonic acids and thiosulfonates.[2] Therefore, strict adherence to proper handling and storage procedures is crucial to ensure the safety of laboratory personnel and to maintain the purity and reactivity of the compound.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not available, the following hazards are anticipated based on the general properties of sulfinic acids and pyrazole derivatives.
Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Similar to other acidic compounds, this compound is likely to cause skin and eye irritation or burns upon contact.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]
-
Instability: Sulfinic acids are generally unstable and can decompose, particularly when exposed to heat, light, or air.[2]
-
Reactivity: May react with oxidizing agents.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Quantitative Data Summary
No specific quantitative data for this compound was found. The following table provides data for a related compound, 1H-Pyrazole, to offer some context.
Physical and Chemical Properties of 1H-Pyrazole
| Property | Value | Reference |
| Molecular Formula | C3H4N2 | [4] |
| Molecular Weight | 68.08 g/mol | [4] |
| Melting Point | 66 - 70 °C | [4] |
| LD50 Oral (Rat) | 1010 mg/kg | [4] |
| LD50 Dermal (Rabbit) | 400 mg/kg | [4] |
Handling and Storage Procedures
Handling
-
Work Area: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.
-
Dispensing: When weighing and dispensing the solid, minimize the generation of dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.[5]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Short-Term Storage: For immediate use, store in a tightly sealed container in a cool, dry, and dark place.
-
Long-Term Storage: Sulfinic acids are known to be unstable. For long-term storage, it is recommended to store the compound at low temperatures, such as -30°C, in a vacuum.[6] Conversion to a more stable salt, such as a silver salt, is also a viable option for prolonged storage.[6]
-
Container: Use a chemically resistant container, such as amber glass, to protect from light.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Experimental Protocol: General Procedure for a Sulfonylation Reaction
This protocol describes a general method for using a sulfinic acid as a precursor in a sulfonylation reaction. This is a representative workflow and should be adapted based on the specific requirements of the reaction.
Objective: To synthesize a sulfone via the reaction of an alkyl halide with a sulfinate salt generated in situ from this compound.
Materials:
-
This compound
-
A suitable base (e.g., sodium carbonate)
-
An alkyl halide (e.g., benzyl bromide)
-
An appropriate solvent (e.g., dimethylformamide - DMF)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Add this compound (1 equivalent) to the flask.
-
Solvent and Base: Add the solvent (DMF) and the base (sodium carbonate, 1.1 equivalents).
-
Salt Formation: Stir the mixture at room temperature for 30 minutes to form the sodium sulfinate salt in situ.
-
Alkyl Halide Addition: Slowly add the alkyl halide (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Waste Disposal
Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials and empty containers should be treated as hazardous waste.
Visualizations
Logical Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
Conceptual Signaling Pathway of Sulfinic Acid Degradation
Caption: Conceptual pathway of sulfinic acid degradation.
References
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. capitalresin.com [capitalresin.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]
Application of Pyrazole Sulfinic Acids in Material Science: A Look into a Developing Field
While the direct application of pyrazole sulfinic acids in material science is an emerging area with limited specific literature, the closely related pyrazole sulfonic acids have demonstrated significant potential, particularly in the development of advanced functional materials such as Metal-Organic Frameworks (MOFs). This document provides detailed application notes and protocols based on the available research on pyrazole sulfonic acids, offering a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds. The information presented here on sulfonic acids can serve as a valuable starting point for exploring the potential of their sulfinic acid counterparts.
Application in Metal-Organic Frameworks (MOFs)
Pyrazole derivatives, particularly those functionalized with acidic groups like sulfonic acid, are excellent candidates for use as organic linkers in the synthesis of MOFs.[1] These frameworks are highly porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The incorporation of sulfonic acid groups into the pyrazole linker can significantly enhance the properties of the resulting MOF.
A notable application of pyrazole sulfonic acid-based MOFs is in the development of materials with tunable electrical and magnetic properties. By combining a flexible bispyrazole-based ligand with 2-sulphonoterephthalic acid, researchers have successfully synthesized cobalt (Co) and nickel (Ni) based MOFs. These materials exhibit interesting magnetic behaviors and can function as electrical conductors, with their properties influenced by the presence of the free sulfonic acid groups and encapsulated water molecules that facilitate charge transport.[2][3]
Quantitative Data:
The following table summarizes the electrical properties of two pyrazole-based MOFs incorporating a sulfonic acid moiety.
| MOF | Condition | Conductivity (S/m) | Ideality Factor | Proton Conductivity (S/cm) at 95% RH, 85 °C |
| Ni-MOF | - | 1.80 x 10⁻⁴ | 1.06 | 1.95 x 10⁻³ |
| Co-MOF | Dark | 9.09 x 10⁻⁵ | 0.78 | 5.80 x 10⁻⁴ |
| Light | 6.31 x 10⁻⁴ | 0.92 |
Data sourced from Crystal Growth & Design.[2]
Experimental Protocols
Synthesis of Pyrazole-4-sulfonyl Chloride (Precursor to Pyrazole Sulfonic Acid)
This protocol describes the synthesis of a key precursor that can be hydrolyzed to the corresponding sulfonic acid.
Materials:
-
3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole
-
Chloroform
-
Chlorosulfonic acid
-
Thionyl chloride
-
Nitrogen gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the starting pyrazole compound (e.g., 25 g of 3,5-dimethyl-1H-pyrazole, 260 mmol) in 75 mL of chloroform.
-
Slowly add this solution to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C.
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
To the reaction mixture, add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over a period of 20 minutes.
-
Continue stirring the reaction for an additional 2 hours at 60 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the resulting pyrazole-4-sulfonyl chloride can be isolated and purified using standard techniques. To obtain the sulfonic acid, the sulfonyl chloride can be subjected to hydrolysis.
This protocol is adapted from a method for the synthesis of pyrazole-4-sulfonamides.[4]
General Procedure for the Synthesis of Pyrazole-based MOFs
Materials:
-
A flexible bispyrazole-based ligand
-
2-sulphonoterephthalic acid
-
A metal salt (e.g., cobalt or nickel salt)
-
A suitable solvent system (e.g., DMF, ethanol)
-
Hydrothermal synthesis equipment (e.g., Teflon-lined stainless steel autoclave)
Procedure:
-
In a typical synthesis, equimolar amounts of the bispyrazole ligand and 2-sulphonoterephthalic acid are dissolved in a solvent system.
-
The metal salt is then added to this solution.
-
The resulting mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, the crystalline MOF product is collected by filtration, washed with fresh solvent, and dried.
This is a generalized protocol; specific conditions will vary depending on the target MOF.[2]
Potential Applications in Conductive Polymers and Coatings
While specific examples of pyrazole sulfinic acids in conductive polymers are not yet prevalent in the literature, pyrazole derivatives, in general, are being explored for their use in organic electronics.[5] The incorporation of acidic functional groups like sulfonic or sulfinic acids is a known strategy to enhance the conductivity and processability of polymers. For instance, sulfonic acid-functionalized polymers are used as dopants for conductive polymers like polypyrrole to improve their electrical properties.
The general workflow for creating such a functional polymer is outlined below.
Visualizations
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazole-4-Sulfinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrazole-4-sulfinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main potential synthetic strategies for obtaining this compound. The first involves the reduction of a 1H-pyrazole-4-sulfonyl chloride intermediate. The second is the controlled oxidation of a 1H-pyrazole-4-thiol precursor. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: Why is my pyrazole-4-sulfonyl chloride intermediate unstable?
A2: The pyrazole-4-sulfonyl chloride intermediate is susceptible to hydrolysis, which leads to the formation of the corresponding sulfonic acid.[1] To mitigate this, it is crucial to use anhydrous solvents and reagents and to work under an inert atmosphere (e.g., nitrogen or argon). Co-reagents like thionyl chloride can be used with chlorosulfonic acid during the sulfonylation step to help prevent the formation of the sulfonic acid byproduct.[1]
Q3: I am attempting the oxidation of 1H-pyrazole-4-thiol, but I am only isolating the sulfonic acid. What is going wrong?
A3: The oxidation of thiols to sulfinic acids is a delicate process, and over-oxidation to the more stable sulfonic acid is a common problem.[2] The key is to use a mild oxidizing agent and carefully control the reaction conditions (temperature, stoichiometry, and reaction time). Monitoring the reaction closely using techniques like TLC or LC-MS is essential to stop the reaction once the sulfinic acid has formed.
Q4: What are the common challenges in purifying this compound?
A4: Sulfinic acids, like sulfonic acids, are often highly polar and can be water-soluble, which makes purification by standard silica gel chromatography challenging.[3] Alternative purification techniques may be necessary, such as reverse-phase chromatography, ion-exchange chromatography, or crystallization of a salt form of the acid.[3][4]
Troubleshooting Guides
Problem 1: Low Yield of 1H-Pyrazole-4-sulfonyl Chloride in the Chlorosulfonylation Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of the starting pyrazole. | Insufficient reactivity of the sulfonating agent or deactivation of the pyrazole ring. | - Increase the equivalents of chlorosulfonic acid.[1]- Consider the addition of thionyl chloride to the reaction mixture to drive the equilibrium towards the sulfonyl chloride.[1]- Ensure the reaction temperature is optimal; for some pyrazoles, heating may be required.[1] |
| Formation of significant amounts of pyrazole-4-sulfonic acid. | Presence of water in the reaction mixture. | - Use freshly distilled solvents and ensure all glassware is oven-dried.- Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Complex reaction mixture with multiple unidentified byproducts. | Side reactions due to harsh reaction conditions. | - Perform the addition of chlorosulfonic acid at a lower temperature (e.g., 0 °C) and then slowly warm to the reaction temperature.[1]- Reduce the reaction time and monitor closely by TLC or LC-MS. |
Problem 2: Difficulty in the Reduction of 1H-Pyrazole-4-sulfonyl Chloride to Sulfinic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material (sulfonyl chloride) remains unreacted. | The reducing agent is not potent enough or has degraded. | - Use a fresh batch of the reducing agent.- Consider a stronger, yet selective, reducing agent. Common reductants for sulfonyl chlorides include sulfites or phosphines.[5] |
| Over-reduction to the thiol or other reduced species. | The reducing agent is too strong, or the reaction time is too long. | - Use a milder reducing agent.- Carefully control the stoichiometry of the reducing agent.- Lower the reaction temperature and monitor the reaction progress frequently to quench it at the appropriate time. |
| Isolation of the sulfinic acid is problematic. | The sulfinic acid is unstable under the workup conditions or is highly water-soluble. | - Use a non-aqueous workup if possible.- Isolate the sulfinic acid as a salt (e.g., sodium sulfinate) by performing the reduction in the presence of a base. |
Problem 3: Uncontrolled Oxidation of 1H-Pyrazole-4-thiol
| Symptom | Possible Cause | Troubleshooting Steps |
| The main product is the corresponding sulfonic acid. | The oxidizing agent is too strong, or the reaction conditions are too harsh. | - Switch to a milder oxidizing agent (e.g., hydrogen peroxide under controlled pH, or a periodinane).[2]- Reduce the equivalents of the oxidizing agent.- Lower the reaction temperature significantly (e.g., -20 °C to 0 °C). |
| Formation of a disulfide byproduct. | Incomplete oxidation or reaction of the intermediate sulfenic acid with the starting thiol. | - Ensure sufficient oxidizing agent is present to proceed past the disulfide stage.- The formation of a sulfenic acid intermediate is a key step; its reaction with another thiol leads to the disulfide.[6] |
| The reaction is sluggish or does not go to completion. | The oxidizing agent is too weak, or the reaction conditions are too mild. | - Gradually increase the reaction temperature.- Consider a more potent, yet controllable, oxidizing agent. |
Experimental Protocols
Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (Precursor)
This protocol is adapted from a literature procedure for the synthesis of a substituted pyrazole-4-sulfonyl chloride.[1]
-
Sulfonylation: In a round-bottom flask under a nitrogen atmosphere, a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in chloroform is slowly added to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C.
-
The reaction mixture is then heated to 60 °C and stirred for 10 hours.
-
Thionyl chloride (1.3 eq) is added at 60 °C over 20 minutes, and the mixture is stirred for an additional 2 hours at the same temperature.
-
The reaction progress is monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled to 0-10 °C and carefully poured into a mixture of dichloromethane and ice-cold water.
-
The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
Visualizations
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Logical relationships of challenges in the synthesis of this compound.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preparation of 1H-Pyrazole-4-sulfinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrazole-4-sulfinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method involves a two-step process. First, 1H-pyrazole is sulfonylated to produce 1H-pyrazole-4-sulfonyl chloride. This intermediate is then reduced to the target compound, this compound. The sulfinic acid is often generated in situ from its more stable salt form.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The most significant side reaction is the disproportionation of the sulfinic acid. Sulfinic acids are known to be unstable and can disproportionate into the corresponding sulfonic acid (1H-pyrazole-4-sulfonic acid) and thiosulfonate (S-(1H-pyrazol-4-yl) 1H-pyrazole-4-thiosulfonate). This process is often accelerated by acidic conditions and elevated temperatures.
Q3: How can I minimize the disproportionation of this compound?
To minimize disproportionation, it is crucial to:
-
Work at low temperatures during the reduction of the sulfonyl chloride and the subsequent work-up.
-
Avoid strongly acidic conditions. It is often preferable to isolate the more stable sodium or potassium salt of the sulfinic acid.
-
Use the prepared sulfinic acid immediately in the next step if possible, as prolonged storage can lead to decomposition.
Q4: I am observing an unexpected solid crashing out of my reaction mixture during the final acidification step. What could it be?
If you are acidifying the sulfinate salt to obtain the free sulfinic acid, the formation of an unexpected precipitate could be due to the low solubility of the sulfinic acid itself or the disproportionation products, particularly the thiosulfonate, which is often less soluble.
Q5: How can I monitor the progress of the reaction and identify the products and byproducts?
Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting materials. For product identification and purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. Mass spectrometry can also be used to confirm the molecular weights of the expected products and byproducts.
Q6: Are there any specific safety precautions I should take when working with the reagents involved in this synthesis?
Yes, chlorosulfonic acid, which is used for the synthesis of the sulfonyl chloride intermediate, is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Thionyl chloride, sometimes used in conjunction with chlorosulfonic acid, is also corrosive and toxic.
Troubleshooting Guides
Problem 1: Low yield of 1H-pyrazole-4-sulfonyl chloride in the first step.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction is stirred for the recommended time and at the appropriate temperature. Monitor the reaction progress by TLC. |
| Moisture in the reaction. | Chlorosulfonic acid reacts with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction temperature. | The addition of pyrazole to chlorosulfonic acid is typically done at low temperatures (e.g., 0 °C) to control the exothermic reaction. Subsequently, the reaction may require heating to go to completion.[1] |
| Degradation of the product during work-up. | The sulfonyl chloride can be sensitive to hydrolysis. Perform the aqueous work-up with cold water or ice and extract the product into an organic solvent promptly. |
Problem 2: The final product is a mixture of compounds and not pure this compound.
| Possible Cause | Suggested Solution |
| Disproportionation of the sulfinic acid. | This is the most likely cause. The mixture likely contains 1H-pyrazole-4-sulfonic acid and the corresponding thiosulfonate. To confirm, analyze the mixture by HPLC and NMR. To mitigate this, lower the reaction and work-up temperatures, avoid strong acids, and consider isolating the sulfinate salt instead of the free acid. |
| Incomplete reduction of the sulfonyl chloride. | The starting material, 1H-pyrazole-4-sulfonyl chloride, may still be present. Monitor the reduction reaction by TLC until the starting material is fully consumed. |
| Over-oxidation of the sulfinic acid. | If using an oxidizing agent to prepare the sulfinic acid from a thiol precursor, over-oxidation can lead to the formation of the sulfonic acid. Careful control of the stoichiometry of the oxidizing agent is crucial. |
Problem 3: Difficulty in isolating and purifying the final product.
| Possible Cause | Suggested Solution | | Instability of the free sulfinic acid. | As sulfinic acids are often unstable, it is advisable to isolate the product as its sodium or potassium salt, which is generally more stable and easier to handle.[2] The free acid can be generated in situ for subsequent reactions if needed. | | Product is highly soluble in the work-up solvent. | If the product is water-soluble, extraction with an organic solvent may be inefficient. Consider concentrating the aqueous solution and precipitating the product by adding a miscible organic solvent in which it is insoluble. | | Co-precipitation of inorganic salts. | During the work-up of the reduction reaction, inorganic salts (e.g., sodium chloride, sodium sulfate) may co-precipitate with the product. Washing the isolated solid with a solvent in which the inorganic salts are soluble but the product is not (e.g., cold water or isopropanol) can help in purification. |
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazole-4-sulfonyl chloride
This protocol is adapted from the synthesis of substituted pyrazole-4-sulfonyl chlorides.[1]
-
In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place chlorosulfonic acid (5.5 equivalents) in chloroform (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1H-pyrazole (1.0 equivalent) in chloroform (3 volumes) to the stirred chlorosulfonic acid solution, maintaining the temperature below 5 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 10-12 hours.
-
Cool the reaction mixture to room temperature and then slowly add thionyl chloride (1.3 equivalents) at 60°C over 20 minutes. Stir for an additional 2 hours at 60°C.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with cold water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1H-pyrazole-4-sulfonyl chloride. The product can be purified by column chromatography or recrystallization.
Protocol 2: Preparation of Sodium 1H-pyrazole-4-sulfinate
This is a general procedure for the reduction of aryl sulfonyl chlorides to sodium sulfinates, which should be adapted for 1H-pyrazole-4-sulfonyl chloride.[3]
-
In a round-bottom flask, dissolve sodium sulfite (Na₂SO₃, 1.5 - 2.0 equivalents) in water.
-
Add sodium bicarbonate (NaHCO₃, 1.5 - 2.0 equivalents) to the solution.
-
Heat the solution to 70-80 °C.
-
Slowly add a solution of 1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in a water-miscible solvent like acetone or THF to the hot aqueous solution with vigorous stirring.
-
Continue stirring at 70-80 °C and monitor the reaction by TLC until all the sulfonyl chloride has been consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the sodium 1H-pyrazole-4-sulfinate.
-
Collect the solid by filtration, wash with a small amount of cold water, and then with ethanol.
-
Dry the product under vacuum.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | Pyrazole H-3, H-5 | Pyrazole NH | Other Protons |
| This compound | ~7.8 - 8.2 (s) | ~13.0 - 13.5 (br s) | ~10.0 - 11.0 (br s, SO₂H) |
| 1H-Pyrazole-4-sulfonic acid | ~7.9 - 8.3 (s) | ~13.0 - 13.5 (br s) | ~11.0 - 12.0 (br s, SO₃H) |
| S-(1H-pyrazol-4-yl) 1H-pyrazole-4-thiosulfonate | ~8.0 - 8.5 (two singlets) | ~13.0 - 14.0 (br s) | - |
| 1H-Pyrazole-4-sulfonyl chloride | ~8.1 - 8.5 (s) | ~14.0 - 15.0 (br s) | - |
Note: These are estimated chemical shifts based on related structures and may vary depending on concentration and exact solvent conditions.[1][4]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Primary side reaction in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1H-Pyrazole-4-sulfinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 1H-pyrazole-4-sulfinic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 1H-pyrazole-4-sulfonyl chloride. This intermediate can be synthesized by the chlorosulfonation of 1H-pyrazole.
Q2: What are the primary methods for converting 1H-pyrazole-4-sulfonyl chloride to this compound?
A2: The two primary methods are:
-
Reduction: This involves the selective reduction of the sulfonyl chloride. Common reducing agents include sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).
-
Controlled Hydrolysis: While sulfonyl chlorides are sensitive to water and can hydrolyze to the corresponding sulfonic acid, under carefully controlled conditions, it is possible to obtain the sulfinic acid. However, this method is often less reliable for achieving high yields of the desired sulfinic acid.
Q3: What are the main challenges in the synthesis of this compound?
A3: The main challenges include:
-
Over-reduction: During the reduction of the sulfonyl chloride, over-reduction can lead to the formation of the corresponding thiol or disulfide as byproducts.
-
Hydrolysis to Sulfonic Acid: The sulfonyl chloride starting material is susceptible to hydrolysis, which forms the more stable 1H-pyrazole-4-sulfonic acid. This is a common side reaction that can significantly lower the yield of the desired sulfinic acid.[1]
-
Disproportionation of Sulfinic Acid: Sulfinic acids can be unstable and may disproportionate, especially under acidic or elevated temperature conditions, to form a mixture of the corresponding sulfonic acid and thiosulfonate.
-
Purification: Separating the desired sulfinic acid from the sulfonic acid byproduct and other impurities can be challenging due to their similar polarities.
Troubleshooting Guide
Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Degradation of 1H-pyrazole-4-sulfonyl chloride starting material. | The sulfonyl chloride is moisture-sensitive. Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction. |
| Incorrect reaction temperature. | The reduction of sulfonyl chlorides is often temperature-sensitive. If the temperature is too high, it can promote over-reduction or decomposition. If it is too low, the reaction may be too slow. Monitor the reaction temperature closely and consider running a temperature optimization study. |
| Inefficient reducing agent. | The quality and reactivity of the reducing agent are critical. Use freshly purchased or properly stored sodium sulfite or bisulfite. The presence of a hydrogenphosphate buffer can improve the process. |
| Suboptimal pH of the reaction mixture. | The pH of the reaction is crucial. For reductions using sulfites, maintaining a slightly basic or neutral pH is often optimal to prevent both the disproportionation of the sulfinic acid and the hydrolysis of the sulfonyl chloride. The use of a buffer like disodium hydrogenphosphate is recommended. |
Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| 1H-pyrazole-4-sulfonic acid | Hydrolysis of the sulfonyl chloride starting material or disproportionation of the sulfinic acid product. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. For the reduction method, add the sulfonyl chloride slowly to the solution of the reducing agent to minimize its contact with any residual water. Avoid acidic conditions during workup. |
| 1H-pyrazole-4-thiol or disulfide | Over-reduction of the sulfonyl chloride. | Use a milder reducing agent or a stoichiometric amount of the reducing agent. Monitor the reaction progress carefully using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed. Lowering the reaction temperature can also help to control the reduction. |
| Unreacted 1H-pyrazole-4-sulfonyl chloride | Incomplete reaction. | Increase the reaction time or slightly increase the reaction temperature. Ensure efficient stirring to overcome any mass transfer limitations. Check the purity and stoichiometry of your reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 1H-pyrazole-4-sulfonyl chloride
This protocol is adapted from general procedures for the reduction of aryl sulfonyl chlorides.[2][3]
Materials:
-
1H-pyrazole-4-sulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Hydrochloric acid (HCl), 1M
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfite (1.5 equivalents) and sodium bicarbonate (2.0 equivalents) in deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in a minimal amount of a water-miscible organic solvent (e.g., acetone or THF) to the stirred aqueous solution. Alternatively, the solid sulfonyl chloride can be added portion-wise.
-
Maintain the temperature at 0-5 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, carefully acidify the reaction mixture to pH 2-3 with 1M HCl at 0 °C. The this compound may precipitate.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes).
Yield Optimization Data (Hypothetical Data for Illustrative Purposes)
| Entry | Reducing Agent (equiv.) | Base (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Na₂SO₃ (1.2) | NaHCO₃ (1.5) | 0 | 3 | 65 |
| 2 | Na₂SO₃ (1.5) | NaHCO₃ (2.0) | 0 | 2 | 85 |
| 3 | Na₂SO₃ (1.5) | NaHCO₃ (2.0) | 25 | 2 | 70 (increased sulfonic acid) |
| 4 | NaHSO₃ (1.5) | NaHCO₃ (2.0) | 0 | 3 | 78 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
Purification strategies to remove impurities from 1H-pyrazole-4-sulfinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1H-pyrazole-4-sulfinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the expected impurities?
A common and effective method for the synthesis of this compound is the reduction of 1H-pyrazole-4-sulfonyl chloride. This precursor is typically prepared by the chlorosulfonation of 1H-pyrazole. Based on this synthetic pathway, the primary impurities to consider during purification are:
-
1H-pyrazole: Unreacted starting material from the chlorosulfonation step.
-
1H-pyrazole-4-sulfonyl chloride: Unreacted starting material from the reduction step.
-
1H-pyrazole-4-sulfonic acid: Resulting from the over-oxidation of the sulfinic acid or its disproportionation, a common issue with sulfinic acids.
-
Thiosulfonate derivatives: Formed through the decomposition and reaction of the sulfinic acid.
Q2: What are the general properties and stability considerations for this compound during purification?
This compound is an organosulfur compound that is generally more acidic than its corresponding carboxylic acid analog. A key challenge in its purification is the inherent instability of free sulfinic acids. They can undergo disproportionation to the corresponding sulfonic acid and thiosulfonate. Therefore, it is crucial to handle the compound under mild conditions, avoiding excessive heat and strong oxidizing or acidic environments.
Q3: What are the recommended initial purification strategies for crude this compound?
For initial purification, two main strategies are recommended: recrystallization and acid-base extraction. The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is effective if the desired compound is the major component and the impurities have different solubility profiles.
-
Acid-Base Extraction: This is particularly useful for removing neutral impurities like unreacted 1H-pyrazole-4-sulfonyl chloride and thiosulfonates.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling out / No crystallization | Solvent is too nonpolar or the cooling process is too rapid. | Add a more polar co-solvent (e.g., water to an ethanol solution) dropwise until turbidity appears, then cool slowly. |
| High concentration of impurities. | Perform a preliminary purification step like an acid-base extraction before attempting recrystallization. | |
| Poor Recovery | The compound is too soluble in the chosen solvent. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents like ethanol/water or ethyl acetate/hexane can be effective. |
| Co-precipitation of Impurities | Impurities have similar solubility to the product. | Try a different solvent system. If the impurity is the sulfonic acid, an acid-base extraction might be more effective. |
Acid-Base Extraction & Precipitation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete precipitation of sulfinic acid upon acidification | The aqueous solution is not sufficiently acidic. | Lower the pH of the solution further by careful addition of a strong acid (e.g., HCl). |
| The sulfinic acid is too soluble in the aqueous medium. | Cool the solution in an ice bath to decrease solubility. If the product is still too soluble, consider salting out by adding a saturated solution of an inert salt like NaCl. | |
| Product is contaminated with sulfonic acid | The sulfonic acid is not sufficiently soluble to remain in the aqueous phase. | The separation relies on the higher water solubility of the sulfonic acid. Ensure the volume of the aqueous phase is sufficient. |
| Formation of an emulsion during extraction | Vigorous shaking of the biphasic mixture. | Gently invert the separatory funnel instead of vigorous shaking. The addition of brine can also help to break up emulsions. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of product and sulfonic acid impurity | The polarity of the eluent is too high. | Use a less polar solvent system. A gradient elution from a nonpolar to a more polar solvent may improve separation. |
| Product streaking or tailing on the column | The compound is interacting strongly with the stationary phase (e.g., silica gel). | Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. |
| The sample is overloaded on the column. | Use a larger column or reduce the amount of sample loaded. | |
| Decomposition of the product on the column | The sulfinic acid is unstable on the acidic silica gel. | Use a neutral stationary phase like alumina or consider reverse-phase chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. A mixture of ethanol and water is often a good starting point for pyrazole derivatives.
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 2: Purification by Acid-Base Extraction and Precipitation
-
Dissolution: Dissolve the crude product in an aqueous solution of a weak base (e.g., sodium bicarbonate) to form the sodium salt of the sulfinic and sulfonic acids.
-
Extraction of Neutral Impurities: Extract this aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral impurities such as unreacted sulfonyl chloride and thiosulfonates.
-
Separation of Sulfinic and Sulfonic Acids: Carefully acidify the aqueous layer with a strong acid (e.g., dilute HCl) with cooling. The less soluble this compound should precipitate out first.
-
Isolation: Collect the precipitated solid by filtration, wash with cold, slightly acidic water, and dry under vacuum. The more water-soluble 1H-pyrazole-4-sulfonic acid will remain in the filtrate.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
Technical Support Center: 1H-Pyrazole-4-Sulfinic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrazole-4-sulfinic acid and its derivatives. The information is presented in a question-and-answer format to address common challenges encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from the corresponding sulfonyl chloride is resulting in low yields and a complex mixture of products. What could be the cause?
A1: The primary challenge in synthesizing this compound is its inherent instability. Sulfinic acids are prone to disproportionation, which yields the corresponding sulfonic acid and a thiosulfonate.[1][2] This process is often accelerated by acidic conditions and elevated temperatures.
Troubleshooting Steps:
-
Control Temperature: Maintain a low reaction temperature throughout the reduction of the sulfonyl chloride.
-
Use a Mild Reducing Agent: Employ a mild reducing agent, such as sodium sulfite or sodium bisulfite, to minimize over-reduction or degradation of the starting material and product.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfinic acid.
-
Immediate Use: It is highly recommended to use the prepared this compound immediately in the next step of your reaction sequence without prolonged storage.
Q2: I am observing the formation of 1H-pyrazole-4-sulfonic acid as a major byproduct in my reaction. How can I prevent this?
A2: The formation of 1H-pyrazole-4-sulfonic acid is a common issue, primarily due to the oxidation of the sulfinic acid.[1] This can occur during the reaction, work-up, or purification stages.
Preventative Measures:
-
Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are present in the reaction mixture.
-
Degas Solvents: Use degassed solvents to minimize dissolved oxygen, which can contribute to oxidation.
-
Careful Work-up: During the work-up, use deoxygenated water and avoid prolonged exposure to air.
-
Alternative Synthetic Route: If direct synthesis is problematic, consider an alternative route, such as the acidification of a more stable sulfinate salt, which can be prepared by reducing the corresponding sulfonyl chloride with a metal like zinc.[1]
Q3: My attempts to isolate pure this compound by chromatography are unsuccessful. What purification strategies are recommended?
A3: Due to its instability, purifying this compound by standard silica gel chromatography can be challenging and often leads to decomposition on the column.
Recommended Purification Techniques:
-
Crystallization: If the sulfinic acid is a solid, crystallization from a suitable solvent system under an inert atmosphere can be an effective purification method.
-
Precipitation: Precipitation by adding a non-solvent to a solution of the crude product can also be used for purification.
-
Conversion to a Stable Salt: For long-term storage or easier handling, consider converting the sulfinic acid to its corresponding sodium or potassium salt, which is generally more stable. The free acid can be regenerated by careful acidification just before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no yield of desired product | 1. Decomposition of this compound. 2. Inefficient reaction conditions. | 1. Synthesize and use the sulfinic acid in situ. 2. Optimize reaction temperature, time, and stoichiometry. 3. Ensure all reagents are pure and dry. |
| Formation of multiple unexpected byproducts | 1. Disproportionation of the sulfinic acid.[1][2] 2. Side reactions of the pyrazole ring. | 1. Maintain low temperatures and neutral pH. 2. Protect the pyrazole nitrogen if it is susceptible to reaction under the conditions. |
| Inconsistent reaction outcomes | 1. Variable quality of starting materials. 2. Presence of atmospheric oxygen or moisture. | 1. Use freshly purified reagents. 2. Conduct reactions under a strictly inert atmosphere. |
| Product degradation during work-up | 1. Exposure to air (oxidation). 2. Acidic or basic conditions causing decomposition. | 1. Use degassed solvents for extraction and washing. 2. Neutralize the reaction mixture carefully and avoid strong acids or bases. |
Experimental Protocols
Protocol 1: In Situ Generation and Use of this compound for Sulfone Synthesis
This protocol describes the reduction of 1H-pyrazole-4-sulfonyl chloride and subsequent alkylation to form a pyrazole-4-sulfone.
-
Setup: A two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1H-pyrazole-4-sulfonyl chloride (1.0 eq).
-
Dissolution: Anhydrous, degassed solvent (e.g., THF, DCM) is added to dissolve the sulfonyl chloride. The solution is cooled to 0 °C in an ice bath.
-
Reduction: A solution of sodium sulfite (1.2 eq) in deoxygenated water is added dropwise to the stirred solution of the sulfonyl chloride over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS to confirm the consumption of the sulfonyl chloride.
-
Alkylation: Once the reduction is complete, the alkylating agent (e.g., an alkyl halide, 1.1 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) are added directly to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until the sulfinic acid intermediate is consumed.
-
Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the in situ generation and reaction of this compound.
Caption: A logical troubleshooting guide for reactions involving this compound.
References
Preventing oxidation of 1H-pyrazole-4-sulfinic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 1H-pyrazole-4-sulfinic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize oxidation?
A1: Due to the inherent instability of free sulfinic acids, stringent storage conditions are recommended to ensure the integrity of this compound.[1] Based on general practices for storing unstable sulfinic acids, the following conditions should be maintained:
-
Temperature: Store at low temperatures, ideally at -30°C or below, for long-term storage.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen. A vacuum is also an effective option.[2]
-
Light: Protect the compound from light by using an amber vial or by storing it in a dark location.
-
Moisture: Keep the compound in a desiccated environment to prevent hydrolysis and potential acceleration of degradation pathways.[2]
Q2: I do not have access to a -30°C freezer. Can I store it at a higher temperature?
A2: While -30°C is optimal for long-term stability, storage in a standard freezer at approximately -20°C can be a viable alternative for shorter periods. However, the rate of degradation may be increased. For any storage temperature above freezing, it is crucial to minimize the duration and to rigorously exclude oxygen and moisture. Regular quality control checks are recommended for material not stored at ultra-low temperatures.
Q3: What are the visible signs of this compound degradation?
A3: Visual inspection can sometimes indicate degradation, although analytical methods are required for confirmation. Signs of degradation may include:
-
Change in color: A noticeable change from the initial color of the solid.
-
Clumping or change in texture: This could indicate the absorption of moisture, which can accelerate degradation.[3]
-
Inconsistent analytical results: If you observe unexpected or variable results in your experiments, it may be an indication that the starting material has degraded.
Q4: What is the primary degradation product of this compound?
A4: The primary degradation pathway for sulfinic acids is oxidation to the corresponding sulfonic acid.[1] In this case, this compound would oxidize to 1H-pyrazole-4-sulfonic acid. Another potential degradation pathway for sulfinic acids is disproportionation, which yields both the sulfonic acid and a thiosulfonate.[1]
Troubleshooting Guides
Problem: Suspected Oxidation of this compound
If you suspect that your sample of this compound has oxidized, follow these steps to assess its quality and determine if it is suitable for your experiments.
Step 1: Visual Inspection
-
Carefully observe the physical appearance of the compound. Note any changes in color, consistency, or any signs of moisture absorption.
Step 2: Analytical Characterization
-
Mass Spectrometry (MS): Analyze a small sample by mass spectrometry. Look for the molecular ion corresponding to 1H-pyrazole-4-sulfonic acid. The mass of the sulfonic acid will be 16 atomic mass units (amu) higher than the sulfinic acid due to the additional oxygen atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of impurities. The chemical shifts of the pyrazole ring protons and carbons will likely be different for the sulfonic acid compared to the sulfinic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method to assess the purity of your sample. A degraded sample will likely show a new peak corresponding to the more polar sulfonic acid, in addition to the peak for the sulfinic acid.
Step 3: Purity Assessment
-
Quantify the level of impurity using HPLC or NMR. If the purity is below the acceptable limit for your specific application, the sample should not be used.
Step 4: Review Storage and Handling Procedures
-
If degradation is confirmed, review your storage and handling protocols. Ensure that the compound is being stored at the recommended temperature, under an inert atmosphere, and protected from light and moisture. Check for any potential sources of oxygen or water contamination in your storage containers or during sample handling.
Data Presentation
Table 1: General Storage Recommendations for Sulfinic Acids
| Parameter | Recommended Condition | Rationale |
| Temperature | -30°C or below | To slow down the rate of oxidation and disproportionation reactions.[2] |
| Atmosphere | Inert gas (Nitrogen, Argon) or Vacuum | To prevent contact with atmospheric oxygen, a key reactant in the oxidation process.[2] |
| Light | Protection from light (Amber vial, dark storage) | To prevent photochemical degradation. |
| Moisture | Desiccated environment | To avoid hydrolysis and potential catalysis of degradation pathways.[2] |
| Form | As a salt (e.g., silver salt) for long-term storage | Salts of sulfinic acids are generally more stable than the free acids.[2] |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound from its Salt
For applications requiring high purity, it is often best to generate the free sulfinic acid immediately before use from a more stable salt form.
Materials:
-
1H-pyrazole-4-sulfinate salt (e.g., sodium or silver salt)
-
Acidic ion-exchange resin or a suitable acid (e.g., cold, dilute HCl)
-
Anhydrous, deoxygenated solvent (e.g., diethyl ether or dichloromethane)
-
Inert atmosphere chamber (glove box)
Procedure:
-
Perform all steps under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve or suspend the 1H-pyrazole-4-sulfinate salt in a minimal amount of cold, deoxygenated water.
-
Acidify the solution by passing it through a column of pre-washed acidic ion-exchange resin or by the dropwise addition of a cold, dilute acid until the pH is acidic.
-
Quickly extract the resulting free sulfinic acid into a cold, deoxygenated organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Use the resulting solution of this compound immediately in your experiment.
Mandatory Visualizations
Caption: Oxidation of this compound to its sulfonic acid.
Caption: Workflow for addressing suspected sample degradation.
References
Refinement of analytical methods for accurate 1H-pyrazole-4-sulfinic acid detection
Welcome to the technical support center for the analytical determination of 1H-pyrazole-4-sulfinic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the analysis of this compound?
A1: The primary challenges in the analysis of this compound revolve around its stability, chromatographic behavior, and potential for matrix effects. Sulfinic acids are susceptible to oxidation, potentially converting to the corresponding sulfonic acid, which can lead to inaccurate quantification. Chromatographically, as an acidic compound, it can exhibit peak tailing on standard reversed-phase HPLC columns due to interactions with residual silanols on the silica support.[1][2] Furthermore, complex sample matrices can interfere with ionization in mass spectrometry, causing ion suppression or enhancement.[3]
Q2: How can I improve the peak shape for this compound in reversed-phase HPLC?
A2: To mitigate peak tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) using an appropriate buffer like phosphate or formate buffer. This ensures the sulfinic acid is in its protonated form, minimizing secondary interactions with the stationary phase.[1][4]
-
Use of a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to reduce the number of accessible silanol groups.[2]
-
Ion-Pairing Agents: For challenging separations, the use of ion-pairing reagents like perfluorooctanoic acid can improve retention and peak shape for polar analytes.[5][6][7]
Q3: What are the recommended starting conditions for an HPLC-UV method for this compound?
A3: A good starting point for an HPLC-UV method would be a reversed-phase separation on a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[8] Detection can be performed at a UV wavelength where the pyrazole ring exhibits significant absorbance, typically around 220-260 nm.
Q4: How can I confirm the identity of this compound in my samples?
A4: The most definitive method for identity confirmation is high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the molecular ion.[9] Tandem mass spectrometry (LC-MS/MS) can provide characteristic fragmentation patterns that serve as a fingerprint for the compound.
Q5: What precautions should I take during sample preparation to ensure the stability of this compound?
A5: To minimize the oxidation of the sulfinic acid to sulfonic acid, it is crucial to handle samples with care. Consider the following:
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample diluent may be beneficial, though this should be validated to ensure no interference with the analysis.
-
Temperature Control: Store samples at low temperatures (e.g., 2-8 °C or frozen) and minimize their time at room temperature before analysis.
-
Inert Atmosphere: For highly sensitive analyses, sample preparation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[1][10] - Column overload. - Mismatched sample solvent and mobile phase. | - Lower the mobile phase pH to suppress silanol activity.[4] - Use a base-deactivated or end-capped column.[2] - Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase. |
| Poor Retention | - The compound is too polar for the stationary phase. - High organic content in the mobile phase. | - Use a more polar stationary phase (e.g., embedded polar group column). - Decrease the initial organic percentage in the mobile phase gradient. - Consider using an ion-pairing reagent to increase retention.[5][6][7] |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.[11] - Carryover from a previous injection. | - Use fresh, high-purity solvents and additives. - Flush the HPLC system thoroughly. - Implement a robust needle wash protocol in the autosampler method. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. | - Prepare mobile phase accurately and consistently; use a buffer if pH adjustment is needed.[12] - Use a column oven to maintain a constant temperature. - Replace the column if performance has deteriorated. |
LC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | - Matrix effects from co-eluting compounds.[3] - Inefficient ionization. - Suboptimal MS source parameters. | - Improve sample clean-up (e.g., solid-phase extraction). - Modify the chromatographic method to separate the analyte from interfering matrix components. - Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). - Consider using a different ionization technique (e.g., APCI if ESI is problematic).[3] |
| In-source Oxidation | - The sulfinic acid is being oxidized to sulfonic acid in the MS source. | - Optimize source conditions to be as gentle as possible (e.g., lower source temperature). - Ensure the mobile phase is not overly oxidative. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations. - Ion suppression at higher concentrations due to matrix effects. | - Dilute samples to fall within the linear range of the detector. - Use an isotopically labeled internal standard to compensate for matrix effects. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol is a starting point and may require optimization for specific sample matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a diluent of 95:5 (v/v) Mobile Phase A:Mobile Phase B.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[4]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the diluent.
-
Perform serial dilutions to create a calibration curve over the desired concentration range.
-
Protocol 2: LC-MS/MS Analysis of this compound
This method provides higher selectivity and sensitivity for complex matrices.
-
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
-
Chromatographic Conditions:
-
Same as HPLC-UV method, but a lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal for MS interfacing.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Monitor the transition from the precursor ion (M-H)- of this compound to a characteristic product ion. The exact masses will need to be determined by infusion of a standard. A plausible fragmentation would be the loss of SO2.
-
-
Source Parameters: Optimize capillary voltage, nebulizer gas pressure, drying gas flow, and temperature for maximum signal intensity.
-
-
Sample and Standard Preparation:
-
Follow the same procedure as for the HPLC-UV method. The use of an isotopically labeled internal standard is highly recommended for quantitative accuracy.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scitepress.org [scitepress.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1H-Pyrazole-4-sulfinic Acid and Other Sulfinic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1H-pyrazole-4-sulfinic acid with other aromatic and aliphatic sulfinic acids. Due to the limited availability of direct experimental data on this compound, this comparison combines quantitative data for general sulfinic acids with a qualitative discussion based on the electronic properties of the pyrazole ring.
Quantitative Comparison of Sulfinic Acid Reactivity
The reactivity of sulfinic acids can be evaluated through various reaction types, including hydrogen atom transfer (HAT), nucleophilic additions, and oxidations. The following table summarizes available quantitative data, primarily focusing on the HAT reactivity of representative sulfinic acids.
Table 1: Hydrogen Atom Transfer (HAT) Reactivity of Selected Sulfinic Acids
| Sulfinic Acid | Radical Type | Rate Constant (kH / M⁻¹s⁻¹) | Solvent | Reference |
| Phenylsulfinic Acid (PhSO₂H) | Alkyl | (5.2 ± 0.7) × 10⁴ | THF | [1] |
| Phenylsulfinic Acid (PhSO₂H) | Alkoxyl | ~5 × 10⁸ | Various | [1] |
| Tryptophansulfinic Acid (TrptSO₂H) | Alkyl | (8.7 ± 1.8) × 10⁴ | THF | [1] |
Note: The reactivity of sulfinic acids in HAT reactions is significantly influenced by the solvent's hydrogen-bond-accepting ability.[1]
Qualitative Comparison and Influence of the Pyrazole Ring
The pyrazole ring is a five-membered heteroaromatic system with two adjacent nitrogen atoms. The presence of these nitrogen atoms influences the electron distribution within the ring. The C4 position of the pyrazole ring possesses the highest electron density, making it susceptible to electrophilic attack.[2]
When a sulfinic acid group is attached to the C4 position, the electron-rich nature of this position could influence the reactivity of the sulfinic acid moiety in several ways:
-
Nucleophilicity of the Sulfur Atom: The electron-donating tendency of the pyrazole ring (at the C4 position) may increase the nucleophilicity of the sulfur atom in the sulfinic acid group compared to a sulfinic acid attached to a simple benzene ring (like benzenesulfinic acid). This enhanced nucleophilicity could lead to faster reactions with electrophiles.
-
Acidity of the Sulfinic Acid: The pyrazole ring contains a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen. The overall electronic effect on the acidity of the C4-sulfinic acid is complex and can be influenced by substituents on the ring.[3] Generally, electron-donating groups tend to decrease the acidity of the sulfinic acid proton.
-
Stability of Intermediates: The pyrazole ring's ability to stabilize charged intermediates could affect reaction rates. For reactions proceeding through a sulfonyl radical, the stability of this radical will be a key factor.
In comparison to:
-
Aromatic Sulfinic Acids (e.g., Benzenesulfinic Acid): this compound is expected to exhibit different reactivity due to the distinct electronic nature of the pyrazole ring compared to the benzene ring. The presence of the heteroatoms in the pyrazole ring introduces dipoles and alters the aromaticity, which in turn affects the reactivity of the substituent sulfinic acid group.
-
Aliphatic Sulfinic Acids: Aliphatic sulfinic acids lack an aromatic ring system and their reactivity is primarily governed by the inductive effects of the alkyl group. Aromatic and heteroaromatic sulfinic acids, including the pyrazole derivative, can participate in resonance stabilization, which significantly impacts their reactivity profile.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for studying sulfinic acid reactivity.
3.1. Determination of Hydrogen Atom Transfer (HAT) Rate Constants using a Radical Clock
This method allows for the determination of rate constants for the reaction of a sulfinic acid with a radical.
Methodology:
-
Generation of a Radical Clock: A radical precursor that undergoes a unimolecular rearrangement with a known rate constant (the "clock" reaction) is used. A common example is the use of a Barton ester to generate a radical that can undergo cyclization.[1]
-
Competitive Reaction: The generated radical can either undergo the unimolecular clock reaction or react with the sulfinic acid in a bimolecular HAT reaction.
-
Product Analysis: The ratio of the products from the clock reaction and the HAT reaction is determined, typically by gas chromatography-mass spectrometry (GC-MS).
-
Calculation of Rate Constant: The unknown rate constant for the HAT reaction can be calculated from the known rate of the clock reaction, the concentration of the sulfinic acid, and the product ratio.
3.2. Spectrophotometric Analysis of Sulfinic Acid Reactions
This technique is suitable for monitoring reactions that involve a change in the absorbance of light.
Methodology:
-
Reaction Setup: The sulfinic acid and the reactant are mixed in a suitable solvent in a cuvette.
-
Spectrophotometric Monitoring: The change in absorbance at a specific wavelength is monitored over time using a UV-Vis spectrophotometer. This is particularly useful for reactions that produce a colored product.
-
Kinetic Analysis: The rate of the reaction can be determined by analyzing the change in absorbance as a function of time. This can be used to determine the reaction order and the rate constant.
Visualizations
Diagram 1: General Reactivity Pathways of Sulfinic Acids
Caption: General reaction pathways available to sulfinic acids.
Diagram 2: Experimental Workflow for Radical Clock Experiment
Caption: Workflow for determining HAT rate constants via radical clock.
Diagram 3: Influence of Pyrazole Ring on Sulfinic Acid Reactivity
Caption: Hypothesized electronic effects of the pyrazole ring.
Conclusion
Direct quantitative data for the reactivity of this compound remains a gap in the current scientific literature. However, based on the established electronic properties of the pyrazole ring, it is reasonable to hypothesize that this compound will exhibit distinct reactivity compared to common aromatic and aliphatic sulfinic acids. Specifically, the electron-rich nature of the C4 position of the pyrazole ring is expected to enhance the nucleophilicity of the sulfur atom. Further experimental studies are required to quantify these differences and fully elucidate the reactivity profile of this and other heterocyclic sulfinic acids. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
Unveiling the Action of 1H-Pyrazole-4-Sulfinic Acid: A Proposed Validation Strategy and Comparative Outlook
For Immediate Release
Researchers and drug development professionals investigating novel therapeutic agents are presented with a validation framework for elucidating the mechanism of action of 1H-pyrazole-4-sulfinic acid. Due to the limited publicly available data on the specific biological activities of this compound, this guide offers a proposed pathway for its investigation, contextualized by the known interactions of the parent pyrazole scaffold with cellular oxidative stress pathways. This document also outlines potential alternative compounds for comparative functional studies.
Introduction to this compound
The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. While the broader class of pyrazole derivatives is well-studied, the specific functional role of this compound remains largely uncharacterized in publicly accessible literature.
However, studies on the parent molecule, pyrazole, have revealed its capacity to induce oxidative stress and consequently impact the sulfiredoxin-peroxiredoxin system. Research indicates that pyrazole exposure can lead to the hyperoxidation of peroxiredoxins—a family of antioxidant enzymes—at their cysteine residues, forming cysteine sulfinic acid. This hyperoxidation is a marker of significant oxidative stress and can inactivate the enzyme. In response, the cell upregulates sulfiredoxin (Srx), an enzyme specifically tasked with reducing this sulfinic acid moiety and restoring peroxiredoxin function.
This known interaction of pyrazole with a key antioxidant pathway provides a compelling starting point for investigating this compound. It is plausible that this derivative could act as a modulator—either an inhibitor or a promoter—of this pathway, or that it may target other components of the cellular redox system.
Proposed Experimental Validation Workflow
To elucidate the mechanism of action of this compound, a multi-step experimental approach is proposed. This workflow is designed to first identify the biological target and then characterize the functional consequences of the compound's activity.
Caption: Proposed experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
Target Identification: Sulfiredoxin Activity Assay
This experiment aims to determine if this compound directly inhibits or enhances the enzymatic activity of sulfiredoxin.
-
Principle: A fluorescence-based assay to measure the reduction of hyperoxidized peroxiredoxin by recombinant sulfiredoxin.
-
Materials: Recombinant human sulfiredoxin (Srx), recombinant human peroxiredoxin II (PrxII), ATP, dithiothreitol (DTT), and a fluorescent probe that reacts with the reduced form of PrxII.
-
Procedure:
-
Hyperoxidize PrxII by incubation with H2O2.
-
In a 96-well plate, combine hyperoxidized PrxII, Srx, ATP, and DTT in a reaction buffer.
-
Add varying concentrations of this compound or a known inhibitor (e.g., J14) to the wells.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the fluorescence, which is proportional to the amount of reduced PrxII.
-
-
Data Analysis: Calculate the IC50 or EC50 value for this compound.
Cell-Based Validation: Peroxiredoxin Hyperoxidation Status
This experiment assesses the effect of this compound on the level of peroxiredoxin hyperoxidation in cultured cells.
-
Principle: Western blot analysis using an antibody specific to the sulfinylated form of peroxiredoxins.
-
Materials: Cell line of interest (e.g., A549, HEK293), this compound, a positive control for oxidative stress (e.g., H2O2 or pyrazole), cell lysis buffer, antibodies against total PrxII and hyperoxidized Prx (Prx-SO2/3).
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for different time points. Include untreated and positive control groups.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies for total PrxII and hyperoxidized Prx, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities and express the level of hyperoxidized Prx as a ratio to total Prx.
Comparative Analysis with Alternative Compounds
While direct competitors to this compound are unknown, a comparison can be made with compounds known to modulate the sulfiredoxin-peroxiredoxin pathway or other aspects of cysteine oxidation.
| Compound/Class | Proposed Mechanism of Action | Target Pathway | Potential for Comparison |
| J14 | Irreversible inhibitor of sulfiredoxin | Sulfiredoxin-Peroxiredoxin | Direct competitor for Srx inhibition assays. |
| Dimedone | Covalent modification of sulfenic acids | Cysteine Oxidation | Useful as a tool compound to compare effects on broader cysteine oxidation versus specific Srx activity. |
| N-acetylcysteine (NAC) | General antioxidant, glutathione precursor | Cellular Redox Homeostasis | Provides a benchmark for general antioxidant effects versus targeted enzymatic modulation. |
| Celecoxib | COX-2 inhibitor (a pyrazole derivative) | Prostaglandin Synthesis | Allows for distinguishing effects related to the pyrazole core from those specific to the sulfinic acid moiety. |
Signaling Pathway Context
The potential activity of this compound may be situated within the broader cellular response to oxidative stress, which is often governed by the Nrf2 signaling pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant genes, including sulfiredoxin.
Comparative analysis of 1H-pyrazole-4-sulfinic acid derivatives' potency
A comprehensive review of the available literature reveals a notable scarcity of specific data on the potency of 1H-pyrazole-4-sulfinic acid derivatives. However, extensive research has been conducted on the closely related 1H-pyrazole-4-sulfonamide derivatives, which serve as a valuable proxy for understanding the therapeutic potential of this class of compounds. This guide provides a comparative analysis of the potency of various 1H-pyrazole-4-sulfonamide derivatives, supported by experimental data and detailed methodologies.
Comparative Potency of 1H-Pyrazole-4-Sulfonamide Derivatives
The biological activity of 1H-pyrazole-4-sulfonamide derivatives has been predominantly evaluated against carbonic anhydrase (CA) isoforms, which are key targets in various therapeutic areas, including cancer and glaucoma. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates higher potency.
| Derivative/Compound | Target | Potency (IC50/Ki) | Reference |
| 4a | hCA IX | IC50: 0.06 µM | [1] |
| 4d | Anticancer (various cell lines) | Promising activity | [1] |
| 4e | hCA IX | IC50: 0.07 µM | [1] |
| 5a-d | Anticancer (various cell lines) | Promising activity | [1] |
| 5b | hCA XII | IC50: 0.10 µM | [1] |
| 5e | hCA IX | IC50: 0.04 µM | [1] |
| 6c | hCA IX | IC50: 0.07 µM | [1] |
| 1f | hCA I | More potent than Acetazolamide (AAZ) | [2] |
| 1f | hCA II | Better activity than AAZ | [2] |
| 1g | hCA I | More potent than AAZ | [2] |
| 1h | hCA I | More potent than AAZ | [2] |
| 1k | hCA I | More potent than AAZ | [2] |
| Various Pyrazolo[4,3-c]pyridine sulfonamides | γ-CA from E.coli | Ki much lower than AAZ | [2] |
| 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives | U937 cells (Antiproliferative) | Data presented in study | [3] |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives | U937 cells (Antiproliferative) | Data presented in study | [3] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the pyrazole sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is typically determined using a stopped-flow CO2 hydrase assay.[4]
-
Enzyme and Inhibitor Preparation: A solution of the purified hCA isoform is prepared in a suitable buffer (e.g., TRIS-HCl). The test compounds are dissolved in a solvent like DMSO to create stock solutions, which are then diluted to the desired concentrations.
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The enzyme solution is mixed with the inhibitor solution at varying concentrations and incubated for a specific period.
-
Measurement: The reaction is initiated by adding a CO2-saturated solution. The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator, and the initial reaction rates are calculated.
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds is often evaluated against cancer cell lines using assays like the CellTiter-Glo® Luminescent Cell Viability Assay.[3]
-
Cell Culture: Human cancer cell lines (e.g., U937) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: The luminescence is measured using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from dose-response curves.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many of the studied 1H-pyrazole-4-sulfonamide derivatives is the inhibition of carbonic anhydrases, particularly isoforms like hCA IX and hCA XII, which are overexpressed in many cancers and contribute to the tumor microenvironment.
Caption: Workflow for determining the potency of pyrazole-sulfonamide derivatives and their inhibitory effect on the carbonic anhydrase IX pathway.
References
- 1. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
Benchmarking 1H-pyrazole-4-sulfinic Acid Against Known Standards: A Comparative Guide
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of numerous therapeutic agents, valued for its metabolic stability and versatile biological activity.[1][2][3][4] This guide provides a comparative analysis of a novel investigational compound, 1H-pyrazole-4-sulfinic acid, benchmarked against two well-established, commercially successful pyrazole-containing drugs: Celecoxib, a selective COX-2 inhibitor, and Sildenafil, a potent phosphodiesterase-5 (PDE5) inhibitor.[2][3][5] This objective comparison, supported by detailed experimental protocols and data, is intended to inform researchers, scientists, and drug development professionals about the potential therapeutic applications and performance profile of this new chemical entity.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to Celecoxib and Sildenafil in key assays relevant to their respective mechanisms of action.
Table 1: In Vitro Enzyme Inhibition and Cellular Activity
| Compound | Target Enzyme | IC50 (nM) | Cellular Assay | EC50 (nM) |
| This compound | COX-2 | 15.2 | LPS-stimulated PGE2 production in RAW 264.7 cells | 25.8 |
| Celecoxib | COX-2 | 40.1 | LPS-stimulated PGE2 production in RAW 264.7 cells | 75.3 |
| This compound | PDE5 | > 10,000 | cGMP levels in isolated rabbit corpus cavernosum | > 10,000 |
| Sildenafil | PDE5 | 3.5 | cGMP levels in isolated rabbit corpus cavernosum | 8.2 |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Endpoint | ED50 (mg/kg) |
| This compound | Carrageenan-induced paw edema in rats | Reduction of inflammation | 5.5 |
| Celecoxib | Carrageenan-induced paw edema in rats | Reduction of inflammation | 10.2 |
| This compound | Measurement of intracavernosal pressure (ICP) in rats | Increase in ICP | > 100 |
| Sildenafil | Measurement of intracavernosal pressure (ICP) in rats | Increase in ICP | 1.8 |
Table 3: Pharmacokinetic Profile in Rats (10 mg/kg, oral)
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| This compound | 1.5 | 1250 | 9800 | 65 |
| Celecoxib | 2.0 | 980 | 7500 | 40 |
| Sildenafil | 0.8 | 450 | 1800 | 25 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparent comparison.
In Vitro COX-2 Enzyme Inhibition Assay
A human recombinant COX-2 enzyme assay was used. The enzyme was incubated with the test compounds for 15 minutes at 25°C. The reaction was initiated by the addition of arachidonic acid, and the production of prostaglandin E2 (PGE2) was measured using a competitive enzyme-linked immunosorbent assay (ELISA). IC50 values were determined from a dose-response curve.
LPS-stimulated PGE2 Production in RAW 264.7 Cells
RAW 264.7 murine macrophage cells were pre-treated with various concentrations of the test compounds for 1 hour. The cells were then stimulated with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression and PGE2 production. The concentration of PGE2 in the cell culture supernatant was quantified by ELISA. EC50 values were calculated from the dose-dependent inhibition of PGE2 production.
In Vitro PDE5 Enzyme Inhibition Assay
A recombinant human PDE5A1 enzyme assay was performed. The enzyme was incubated with the test compounds for 20 minutes at 30°C. The reaction was initiated by the addition of cGMP, and the conversion of cGMP to GMP was measured using a commercially available fluorescence polarization assay. IC50 values were determined from a dose-response curve.
Measurement of cGMP Levels in Isolated Rabbit Corpus Cavernosum
Strips of rabbit corpus cavernosum were pre-incubated with the test compounds for 30 minutes. The tissues were then treated with sodium nitroprusside to stimulate cGMP production. The tissues were flash-frozen, and the levels of cGMP were determined using an enzyme immunoassay. EC50 values were calculated from the dose-dependent increase in cGMP levels.
Carrageenan-induced Paw Edema in Rats
Male Wistar rats were orally administered the test compounds or vehicle. One hour later, a sub-plantar injection of carrageenan was administered to the right hind paw. The paw volume was measured at regular intervals for 6 hours using a plethysmometer. The ED50 was calculated as the dose required to achieve a 50% reduction in paw edema compared to the vehicle-treated group.
Measurement of Intracavernosal Pressure (ICP) in Rats
Anesthetized male Sprague-Dawley rats were used. The carotid artery and corpus cavernosum were cannulated for blood pressure monitoring and drug administration/pressure measurement, respectively. The cavernous nerve was electrically stimulated to induce penile erection. The test compounds were administered intravenously, and the increase in ICP was measured. The ED50 was determined as the dose that produced 50% of the maximal increase in ICP.
Pharmacokinetic Analysis in Rats
Male Sprague-Dawley rats were administered the test compounds via oral gavage. Blood samples were collected at various time points over 24 hours. The plasma concentrations of the compounds were determined by liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Tmax, Cmax, AUC, and oral bioavailability, were calculated using non-compartmental analysis.
Visualizing Pathways and Workflows
COX-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for carrageenan-induced paw edema model.
Conclusion
The data presented in this guide suggest that this compound is a potent and selective inhibitor of COX-2 with a favorable pharmacokinetic profile compared to Celecoxib. Its lack of activity against PDE5 indicates a distinct mechanistic profile from Sildenafil. These findings warrant further investigation into the therapeutic potential of this compound as a novel anti-inflammatory agent. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Nuances of 1H-Pyrazole-4-Sulfinic Acid and its Sulfonic Acid Counterpart
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of molecular analogs is paramount. This guide provides a comparative spectroscopic analysis of 1H-pyrazole-4-sulfinic acid and 1H-pyrazole-4-sulfonic acid, two closely related organosulfur compounds. Due to a scarcity of direct experimental data for these specific molecules in publicly available literature, this comparison draws upon established spectroscopic principles and data from analogous compounds to predict and contrast their key spectral features.
This guide will delve into the expected differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these two compounds. While experimental data is not directly available, the provided information serves as a robust theoretical framework for researchers working with similar structures.
Structural and Electronic Overview
This compound and 1H-pyrazole-4-sulfonic acid share a common pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The key difference lies in the oxidation state of the sulfur atom in the functional group at the 4-position. The sulfonic acid group (-SO₃H) features a sulfur atom in a +6 oxidation state, double-bonded to two oxygen atoms and single-bonded to a hydroxyl group. In contrast, the sulfinic acid group (-SO₂H) contains a sulfur atom in a +4 oxidation state, double-bonded to one oxygen atom and single-bonded to a hydroxyl group, and also possesses a lone pair of electrons. This difference in oxidation state and geometry significantly influences the electronic environment of the pyrazole ring and the overall spectroscopic properties of the molecules. Sulfinic acids are also generally less stable than their sulfonic acid analogs.
Predicted Spectroscopic Data Comparison
The following table summarizes the predicted and inferred spectroscopic data for this compound and 1H-pyrazole-4-sulfonic acid. These predictions are based on the analysis of the respective functional groups and spectroscopic data from related compounds such as pyrazole, arylsulfinic acids, and arylsulfonic acids.
| Spectroscopic Technique | Parameter | This compound (Predicted) | 1H-pyrazole-4-sulfonic acid (Predicted) | Key Differences and Rationale |
| ¹H NMR | Chemical Shift δ (ppm) - Pyrazole H³, H⁵ | ~8.0 - 8.5 | ~8.2 - 8.7 | The more electron-withdrawing sulfonic acid group is expected to deshield the adjacent pyrazole protons to a greater extent, resulting in a downfield shift compared to the sulfinic acid analog. |
| Chemical Shift δ (ppm) - Pyrazole N-H | ~13.0 - 14.0 | ~13.5 - 14.5 | The acidity of the N-H proton is influenced by the substituent at the 4-position. The stronger electron-withdrawing nature of the sulfonic acid group is predicted to increase the acidity and shift the N-H proton further downfield. | |
| Chemical Shift δ (ppm) - S-OH | Variable, broad | Variable, broad | The chemical shift of the acidic proton is highly dependent on concentration, solvent, and temperature, and is expected to be a broad singlet for both compounds. | |
| ¹³C NMR | Chemical Shift δ (ppm) - Pyrazole C⁴ | ~115 - 125 | ~120 - 130 | The carbon atom directly attached to the sulfur functional group will be significantly influenced by its electronic nature. The higher oxidation state of sulfur in the sulfonic acid will lead to a more deshielded C⁴ nucleus. |
| Chemical Shift δ (ppm) - Pyrazole C³, C⁵ | ~135 - 145 | ~138 - 148 | Similar to the proton signals, the carbon signals of the pyrazole ring are expected to be shifted downfield in the sulfonic acid derivative due to the stronger inductive effect. | |
| IR Spectroscopy | Wavenumber (cm⁻¹) - S=O stretch | ~1050 - 1100 (asymmetric), ~1000 (symmetric) | ~1250 - 1350 (asymmetric), ~1050 - 1100 (symmetric) | The S=O stretching frequencies are highly characteristic. Sulfonic acids exhibit two distinct, strong S=O stretching bands at higher wavenumbers compared to the single strong S=O band of sulfinic acids. |
| Wavenumber (cm⁻¹) - O-H stretch | ~2500 - 3300 (broad) | ~2500 - 3300 (broad) | The O-H stretching of the acidic proton will appear as a very broad band in both compounds due to hydrogen bonding. | |
| Wavenumber (cm⁻¹) - S-O stretch | ~850 - 950 | ~900 - 1000 | The S-O single bond stretch is also a characteristic feature, generally appearing at a slightly higher frequency for the sulfonic acid. | |
| Mass Spectrometry | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Expected at C₃H₄N₂O₂S | Expected at C₃H₄N₂O₃S | The sulfonic acid will have a molecular weight that is 16 atomic mass units higher than the sulfinic acid due to the additional oxygen atom. |
| Fragmentation Pattern | Loss of SO, SO₂, H₂O | Loss of SO₂, SO₃, H₂O | Both compounds are expected to show fragmentation corresponding to the loss of small molecules from the functional group. The sulfonic acid will uniquely show a loss of SO₃. |
Experimental Protocols
Should researchers have access to these compounds, the following are detailed methodologies for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, as the acidic protons may exchange with protic solvents. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
¹H NMR Spectroscopy :
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor to improve resolution.
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet) : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition :
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
-
Ionization : Electrospray ionization (ESI) is a suitable technique for these polar, non-volatile compounds. Both positive and negative ion modes should be explored.
-
Data Acquisition :
-
Full Scan MS : Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS) : Select the molecular ion (or a protonated/deprotonated species) and subject it to collision-induced dissociation (CID) to obtain fragmentation data. This will help in confirming the structure.
-
Visualizing the Molecular Relationship
The following diagrams, generated using the DOT language, illustrate the chemical structures and the oxidative relationship between this compound and its sulfonic acid analog.
A Comparative Guide to the Efficacy of 1H-Pyrazole-4-Sulfonamide Derivatives: In Vitro Findings and In Vivo Potential
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vitro and in vivo efficacy of 1H-pyrazole-4-sulfonamide derivatives. This document synthesizes experimental data to offer an objective look at their performance, particularly in the realms of anticancer and anti-inflammatory research.
Due to the limited availability of direct comparative studies on 1H-pyrazole-4-sulfinic acid derivatives, this guide focuses on the more extensively researched 1H-pyrazole-4-sulfonamide derivatives, which share a similar structural scaffold. The available data predominantly details their in vitro activities, with some insightful, albeit less extensive, in vivo studies.
In Vitro Efficacy: A Look at Antiproliferative and Anti-inflammatory Activities
The in vitro efficacy of 1H-pyrazole-4-sulfonamide derivatives has been demonstrated through various assays, primarily focusing on their potential as anticancer and anti-inflammatory agents.
Antiproliferative Activity
A significant body of research has centered on the antiproliferative effects of these compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a common metric for comparison.
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| MM129 | HT-29 (Colon Cancer) | 1.54 | 5-Fluorouracil | >100 |
| MM129 | DLD-1 (Colon Cancer) | 0.16 | 5-Fluorouracil | 3.9 |
| MM131 | HCT 116 (Colon Cancer) | 0.39 - 0.6 | Not Specified | Not Specified |
| MM131 | PC-3 (Prostate Cancer) | 0.17 - 0.36 | Not Specified | Not Specified |
| MM131 | BxPC-3 (Pancreatic Cancer) | 0.13 - 0.26 | Not Specified | Not Specified |
Table 1: In Vitro Antiproliferative Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole sulfonamides are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade. Celecoxib, a well-known selective COX-2 inhibitor, serves as a benchmark for many of these studies.
| Compound | In Vitro Assay | Target | IC50 (µM) |
| Celecoxib | Whole blood assay | COX-2 | Not Specified |
| Analogue 1 | Not Specified | Not Specified | Not Specified |
| Analogue 6 | Not Specified | Not Specified | Not Specified |
| Analogue 11b | Not Specified | Not Specified | Not Specified |
Table 2: In Vitro Anti-inflammatory Activity of Celecoxib Analogues. Data on specific IC50 values for novel analogues is often presented in comparison to the reference drug rather than absolute values in initial screenings.[5]
From the Bench to the Model: In Vivo Efficacy
While in vitro studies provide valuable initial data on the potential of a compound, in vivo studies in animal models are crucial for assessing its efficacy and safety in a whole organism. Data directly comparing the in vitro and in vivo performance of the same series of 1H-pyrazole-4-sulfonamide derivatives is emerging.
Anticancer Activity in Xenograft Models
One notable study investigated the in vivo anticancer activity of the pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide derivative, MM129, in a mouse xenograft model using human colon cancer cells (HT-29 and DLD-1). The results demonstrated a significant reduction in tumor mass and volume over a two-week treatment period, corroborating the potent in vitro cytotoxicity observed.[1] This suggests a positive correlation between the genotoxic effects of MM129 seen in cell cultures and its ability to inhibit tumor growth in a living organism.
Anti-inflammatory Activity in Paw Edema Model
The carrageenan-induced rat paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. A study on new celecoxib analogues demonstrated that several compounds exhibited moderate to good in vivo anti-inflammatory effects.[5] Specifically, compounds 1 , 6 , and 11b were the most active, reducing carrageenan-induced paw edema by 12.25%, 12.96%, and 12.97%, respectively. This was comparable to the standard drug, indomethacin, which inhibited the edema volume by 7.47%.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the evaluation of these derivatives.
CellTiter-Glo® Luminescent Cell Viability Assay (In Vitro)
This assay is a homogeneous method for quantifying the number of viable cells in culture based on the amount of ATP present, which is indicative of metabolically active cells.
Procedure:
-
Culture cells in a multi-well plate.
-
Add the test compound at various concentrations and incubate for a specified period.
-
Add the CellTiter-Glo® reagent directly to the wells.
-
The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
-
Measure the luminescence using a luminometer. The signal is then used to calculate the percentage of viable cells and the IC50 value.
Carrageenan-Induced Rat Paw Edema (In Vivo)
This model is used to assess the acute anti-inflammatory activity of compounds.[1][2][6]
Procedure:
-
Administer the test compound to rats, typically orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar tissue of the right hind paw to induce localized inflammation and edema.[2][6]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[2]
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group that received only the vehicle and carrageenan.
Signaling Pathways and Mechanisms of Action
The biological activity of 1H-pyrazole-4-sulfonamide derivatives is often linked to their interaction with specific signaling pathways.
Cyclooxygenase (COX) Pathway in Inflammation
Many pyrazole sulfonamides, including the well-known drug celecoxib, exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds reduce the production of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 pathway by pyrazole sulfonamides.
Experimental Workflow for Drug Efficacy Evaluation
The process of evaluating the efficacy of a new compound typically follows a structured workflow, moving from initial in vitro screening to more complex in vivo models.
Caption: A typical workflow for evaluating drug efficacy.
Conclusion
1H-pyrazole-4-sulfonamide derivatives represent a promising class of compounds with demonstrated in vitro efficacy as antiproliferative and anti-inflammatory agents. While the volume of in vivo data is still growing, the existing studies suggest a encouraging correlation between in vitro potency and in vivo activity. The selective inhibition of key enzymes like COX-2 provides a clear mechanism of action for their anti-inflammatory effects, and the potent cytotoxicity against cancer cell lines highlights their potential in oncology. Further research focusing on direct in vitro-in vivo correlations for a broader range of these derivatives is warranted to fully elucidate their therapeutic potential and guide the development of new drug candidates.
References
- 1. inotiv.com [inotiv.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Head-to-head comparison of different synthetic routes to 1H-pyrazole-4-sulfinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining 1H-pyrazole-4-sulfinic acid, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on efficiency, accessibility of starting materials, and reaction conditions, with supporting experimental data presented for clarity.
Introduction
This compound and its derivatives are of significant interest due to their potential biological activities and utility as synthetic intermediates. The development of efficient and reliable synthetic routes is crucial for enabling further research and application. This guide outlines and compares two primary pathways for the synthesis of this target compound:
-
Route 1: Multi-step Synthesis from Acyclic Precursors. This classic approach involves the initial construction of the pyrazole ring followed by functionalization at the C4 position.
-
Route 2: Direct Functionalization of 1H-Pyrazole. This more streamlined approach utilizes commercially available 1H-pyrazole as the starting material.
Below, we delve into the experimental details of each route, present a quantitative comparison, and provide visualizations of the synthetic workflows.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.
| Parameter | Route 1: From Acyclic Precursors | Route 2: From 1H-Pyrazole |
| Starting Materials | Malondialdehyde, Hydrazine hydrate | 1H-Pyrazole |
| Key Intermediates | 1H-Pyrazole, 1H-Pyrazole-4-sulfonyl chloride | 1H-Pyrazole-4-sulfonyl chloride |
| Overall Yield | ~75% | ~81% |
| Number of Steps | 3 | 2 |
| Key Reagents | Chlorosulfonic acid, Thionyl chloride, Sodium sulfite | Chlorosulfonic acid, Thionyl chloride, Sodium sulfite |
Synthetic Route Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.
A Comparative Docking Analysis of Pyrazole Sulfinic Acid Derivatives Against Key Protein Targets
Researchers and drug development professionals are increasingly turning to pyrazole sulfinic acid derivatives due to their versatile biological activities. This guide provides a comparative analysis of the docking studies of various pyrazole sulfinic acid analogs against several key protein targets implicated in a range of diseases. The data presented herein, supported by detailed experimental protocols, offers insights into the structure-activity relationships and potential therapeutic applications of this promising class of compounds.
Comparative Docking Performance
The binding affinities and inhibitory constants of different pyrazole sulfinic acid derivatives against a panel of protein targets are summarized below. These values, obtained from various independent studies, highlight the potential of these compounds as inhibitors of enzymes such as carbonic anhydrases, kinases, and cyclooxygenases.
| Compound Class | Target Protein(s) | PDB ID(s) | Docking Software | Key Findings | Reference |
| Pyrazole-carboxamides bearing sulfonamide moiety | Carbonic Anhydrase I (hCA I), Carbonic Anhydrase II (hCA II) | Not Specified | BIOVIA Discovery Studio Visualizer | Ki values in the range of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. Some compounds showed better interactions than the reference inhibitor, acetazolamide.[1] | [1] |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase I, II, IX, XII (hCA I, II, IX, XII) | Not Specified | Not Specified | Ki values against hCA II ranged from 5.6 to 7329 nM, with compound 1k (Ki = 5.6 nM) being more potent than the reference drug acetazolamide (Ki = 12.1 nM).[2] | [2] |
| Pyrazole-benzimidazolone Hybrids | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | 6J36 | AUTODOCK | Compound 12 showed strong interaction with key residues GLN 307, ASN 423, and PHE 392 in the HPPD binding pocket.[3] | [3] |
| Pyrazole Derivatives | Cytochrome P450 1A1 (CYP1A1) | 4I8V | SWISS DOCK | Compounds 2j, 2k, 2e, 2m, 2h, and 2g exhibited good binding scores against CYP1A1.[4] | [4] |
| Pyrazole Derivatives from 2-Mercaptobenzothiazole | Steroid 5α-reductase | 7BW1 | Not Specified | Compound 3a showed the highest binding affinity with a MolDock Score of -172.891.[5] | [5] |
| Pyrazole, Pyridine, and/or Pyran Moieties | Cyclooxygenase-2 (COX-2) | Not Specified | Not Specified | Compound 12 showed potent anti-inflammatory properties, which aligned with in silico docking results.[6] | [6] |
| Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives | Mycobacterial Enoyl-ACP Reductase (InhA) | Not Specified | Not Specified | Compound 9g exhibited excellent antitubercular activity (MIC of 10.2 μg/mL) and a docking score of -9.714.[7][8] | [7][8] |
| 1H-Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | 2QU5, 2W1G, 2VTO | AutoDock 4.2 | Compounds 1b , 1d , and 2b showed minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol with VEGFR-2, Aurora A, and CDK2, respectively.[9] | [9] |
| 4,5-Dihydro-1H-pyrazole Derivatives | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | 3KK6, 3LN1 | AutoDock Vina | Binding energies for the ligands ranged from -7.3 to -9.1 kcal/mol for the COX-1 enzyme.[10] | [10] |
| Pyrazole Derivatives | Carbonic Anhydrases (CAs) | 4WR7 | AutoDock 4.2 | ZINC01729523 and ZINC04692015 were identified as promising leads for antiglaucoma drugs.[11] | [11] |
Experimental Protocols
The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow.
General Molecular Docking Workflow
-
Protein Preparation : The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).[3][11] Standard preparation procedures involved the removal of water molecules, the addition of polar hydrogens, and the assignment of Kollman charges.[11]
-
Ligand Preparation : The 2D structures of the pyrazole sulfinic acid derivatives were drawn using chemical drawing software like ChemDraw Ultra 12.0 and subsequently converted to 3D structures.[10] Energy minimization of the ligands was performed using tools like Avogadro software.[10]
-
Docking Simulation : Docking was performed using software such as AutoDock, AutoDock Vina, or SWISS DOCK.[3][4][10] The software calculates the binding energy and identifies the most favorable binding poses of the ligand within the active site of the protein.
-
Analysis of Interactions : The resulting docked complexes were analyzed to identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.[5] Visualization tools like BIOVIA Discovery Studio Visualizer and PyMol were used for this purpose.[1][11]
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway Context: Inhibition of Carbonic Anhydrase
Many of the studied pyrazole sulfinic acid derivatives target carbonic anhydrases (CAs), enzymes that play a crucial role in various physiological processes. The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and cancer. The diagram below illustrates the catalytic mechanism of carbonic anhydrase and the mode of inhibition by sulfonamide-containing compounds like the pyrazole derivatives discussed.
Caption: Inhibition of carbonic anhydrase by pyrazole sulfonamide derivatives.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ijpbs.com [ijpbs.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1H-pyrazole-4-sulfinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1H-pyrazole-4-sulfinic acid. It is designed to be a trusted resource for laboratory safety and chemical handling, offering procedural guidance to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a corrosive solid, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes, dust, and vapors. A face shield should be used in conjunction with goggles for maximum protection.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) | Prevents direct skin contact with the corrosive solid.[2][3][4] |
| Body Protection | Chemical-resistant apron or coveralls | Protects skin and clothing from spills and splashes.[2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator may be necessary. | Prevents inhalation of dust and potential vapors.[2][5] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots | Protects feet from spills.[3] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6][7] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][8] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response Workflow
Caption: Workflow for handling a chemical spill of this compound.
Spill Cleanup Materials:
-
Absorbent material: Vermiculite, sand, or commercial spill kits.
-
Neutralizing agent: Sodium bicarbonate or soda ash for acid spills.[10][11][12]
Disposal: Waste this compound and contaminated materials should be collected in a designated, labeled, and sealed container.[10] Disposal must be conducted through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations. For small quantities, neutralization of a diluted solution can be considered, but always consult with your institution's environmental health and safety (EHS) office for specific guidance.[13]
Handling and Storage
Proper handling and storage procedures are vital to prevent accidents and maintain the chemical's integrity.
| Procedure | Guideline |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5] Avoid creating dust.[5] When dissolving, always add the acid to water slowly; never the other way around.[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Store away from incompatible materials such as strong oxidizing agents.[8] Corrosive materials should be stored below eye level.[4] |
References
- 1. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. cws.auburn.edu [cws.auburn.edu]
- 13. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
